JTT 551
Description
The exact mass of the compound Unii-VH3F3DR5X3 is 605.27458459 g/mol and the complexity rating of the compound is 789. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[(5-tert-butyl-1,3-thiazol-2-yl)methyl-[[4-[4-[(4-heptan-4-ylphenoxy)methyl]phenyl]-1,3-thiazol-2-yl]methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43N3O3S2/c1-6-8-25(9-7-2)26-14-16-28(17-15-26)40-22-24-10-12-27(13-11-24)29-23-41-32(36-29)20-37(21-33(38)39)19-31-35-18-30(42-31)34(3,4)5/h10-18,23,25H,6-9,19-22H2,1-5H3,(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBFRNVTCFMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CSC(=N3)CN(CC4=NC=C(S4)C(C)(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776309-04-7 | |
| Record name | JTT-551 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0776309047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTT-551 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH3F3DR5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JTT-551: A Technical Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JTT-551, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). JTT-551 has been investigated for its therapeutic potential in type 2 diabetes and obesity. This document details its molecular interactions, impact on key signaling pathways, and summarizes the quantitative data from pertinent in vitro and in vivo studies.
Core Mechanism: Selective Inhibition of PTP1B
JTT-551 is a cell-permeable, orally available dithiazolylmethylglycinate compound that functions as a potent and selective inhibitor of PTP1B.[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in both insulin and leptin signaling pathways.[3][4][5][6] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of key signaling molecules, leading to improved glucose metabolism and potentially anti-obesity effects. The inhibition by JTT-551 is characterized as a mixed-type inhibition.[2][3][7]
Impact on Insulin Signaling Pathway
The primary mechanism by which JTT-551 improves glucose metabolism is through the enhancement of the insulin signaling cascade. PTP1B normally dephosphorylates the activated insulin receptor (IR) and its substrates, thereby attenuating the insulin signal. JTT-551 blocks this dephosphorylation, leading to sustained activation of the insulin signaling pathway.
Impact on Leptin Signaling Pathway
JTT-551 also demonstrates effects on the leptin signaling pathway, which is crucial for the regulation of appetite and energy expenditure. PTP1B is a negative regulator of this pathway as well. By inhibiting PTP1B, JTT-551 enhances leptin signaling in the hypothalamus, potentially leading to an anti-obesity effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and in vitro efficacy of JTT-551.
| Enzyme | Inhibitory Constant (Ki) |
| PTP1B | 0.22 µM[3][7][8] |
| TCPTP | 9.3 µM[3][7][8] |
| CD45 | >30 µM[3][7] |
| LAR | >30 µM[3][7] |
| Table 1: Inhibitory activity of JTT-551 against various protein tyrosine phosphatases. |
| Cell Line | JTT-551 Concentration | Effect on Insulin-Stimulated Glucose Uptake |
| L6 Rat Skeletal Myoblasts | 10 µM | 17% increase[1] |
| L6 Rat Skeletal Myoblasts | 30 µM | 36% increase[1] |
| Table 2: In vitro effect of JTT-551 on glucose uptake. |
| Animal Model | Administration | Effect |
| ob/ob mice | Single oral dose (10 mg/kg) | Enhanced insulin-induced IR tyrosine phosphorylation in the liver (59% vs. 39% of control)[1][2]; Reduced blood glucose level.[3][7] |
| db/db mice | Chronic administration (3 mg/kg or 30 mg/kg, p.o. for 4 weeks) | Dose-dependent decrease in blood glucose levels; Significant reduction in triglyceride levels at 30 mg/kg on Day 7.[8] |
| Diet-induced obesity (DIO) mice | Single administration with leptin | Enhanced food intake inhibition and STAT3 phosphorylation in the hypothalamus.[4][5] |
| Diet-induced obesity (DIO) mice | Chronic administration | Anti-obesity effect and improvement in glucose and lipid metabolism.[4] |
| Table 3: In vivo effects of JTT-551. |
Experimental Protocols
PTP1B Inhibitory Activity Assay
The inhibitory activity of JTT-551 on PTP1B was determined using an in vitro enzyme assay.[3]
-
Enzyme Source: Recombinant human PTP1B.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Assay Principle: The assay measures the enzymatic dephosphorylation of pNPP by PTP1B, which results in the production of p-nitrophenol, a chromogenic product. The rate of p-nitrophenol formation is monitored spectrophotometrically.
-
Procedure:
-
JTT-551 at various concentrations was pre-incubated with PTP1B in an appropriate buffer.
-
The enzymatic reaction was initiated by the addition of pNPP.
-
The absorbance was measured at a specific wavelength to determine the amount of p-nitrophenol produced over time.
-
The inhibitory constant (Ki) was calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
-
-
Selectivity Profiling: A similar protocol was employed to assess the inhibitory activity of JTT-551 against other protein tyrosine phosphatases, including TCPTP, CD45, and LAR, to determine its selectivity.[3][7]
In Vitro Glucose Uptake Assay
The effect of JTT-551 on insulin-stimulated glucose uptake was evaluated in a cell-based assay.[3][7]
-
Cell Line: L6 rat skeletal myoblasts.
-
Assay Principle: This assay measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) into cells, which reflects the rate of glucose transport across the cell membrane.
-
Procedure:
-
L6 myoblasts were cultured and differentiated into myotubes.
-
The cells were pre-treated with JTT-551 for a specified duration (e.g., 2 hours).
-
Insulin (e.g., 10 nM) was added to stimulate glucose uptake.
-
Radiolabeled 2-deoxy-D-glucose was added, and the cells were incubated for a short period (e.g., 10 minutes).
-
The reaction was stopped, and the cells were washed to remove extracellular radiolabeled glucose.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to quantify glucose uptake.
-
In Vivo Animal Studies
The pharmacological effects of JTT-551 were investigated in various mouse models of diabetes and obesity.[3][4][7][8]
-
Animal Models:
-
ob/ob mice (leptin-deficient, model for obesity and type 2 diabetes)
-
db/db mice (leptin receptor-deficient, model for obesity and type 2 diabetes)
-
Diet-induced obesity (DIO) mice
-
-
Drug Administration: JTT-551 was administered orally (p.o.) as a single dose or chronically over several weeks.
-
Outcome Measures:
-
Blood Glucose Levels: Measured from tail vein blood samples at various time points.
-
Insulin and Triglyceride Levels: Determined from plasma samples.
-
Insulin Receptor (IR) Phosphorylation: Assessed in liver tissue extracts by immunoprecipitation and western blotting using phospho-specific antibodies.
-
STAT3 Phosphorylation: Measured in hypothalamic tissue extracts by western blotting to assess leptin signaling.
-
Food Intake and Body Weight: Monitored throughout the study period.
-
Clinical Development Status
Although JTT-551 demonstrated promising preclinical activity, its clinical development was discontinued.[6][7][9][10] The reasons for discontinuation have been attributed to insufficient efficacy and potential adverse effects in human trials.[9] Despite this, the study of JTT-551 has provided valuable insights into the therapeutic potential and challenges of targeting PTP1B for the treatment of metabolic disorders.
References
- 1. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 2. PTP1B Inhibitor II, JTT-551 [sigmaaldrich.com]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
JTT-551: A Potent and Selective PTP1B Inhibitor for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein tyrosine phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity. JTT-551, a novel small molecule inhibitor, has demonstrated significant potential in preclinical studies through its potent and selective inhibition of PTP1B. This technical guide provides a comprehensive overview of JTT-551, including its mechanism of action, quantitative inhibitory data, and detailed protocols for key in vitro and in vivo experimental evaluations. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize JTT-551 as a tool for investigating metabolic diseases.
Introduction
Protein tyrosine phosphatases (PTPs) are a family of signaling enzymes that play a crucial role in regulating a wide array of cellular processes by dephosphorylating tyrosine residues on target proteins. PTP1B, a non-receptor PTP, is particularly recognized for its role in attenuating insulin signaling by dephosphorylating the insulin receptor (IR) and its substrates (IRS).[1] Additionally, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[1] Consequently, inhibition of PTP1B is a promising strategy to enhance both insulin and leptin sensitivity, thereby addressing the underlying pathophysiology of type 2 diabetes and obesity.[2]
JTT-551, with the chemical name monosodium ({[5-(1,1-dimethylethyl)thiazol-2-yl]methyl} {[(4-{4-[4-(1-propylbutyl)phenoxy]methyl}phenyl)thiazol-2-yl]methyl}amino)acetate, is a potent and selective inhibitor of PTP1B.[3] It exhibits a mixed-type inhibition mechanism and has shown efficacy in cellular and animal models of metabolic disease.[3] This document serves as a detailed technical resource on JTT-551 for the scientific community.
Mechanism of Action
JTT-551 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PTP1B. By binding to the phosphatase, JTT-551 prevents the dephosphorylation of key signaling molecules in the insulin and leptin pathways. This leads to a potentiation and prolongation of the downstream signaling cascades initiated by these hormones.
Insulin Signaling Pathway
In the insulin signaling pathway, the binding of insulin to its receptor triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation leads to the phosphorylation of insulin receptor substrates (IRS), which in turn activate downstream effectors like the PI3K/Akt pathway, ultimately resulting in glucose uptake and utilization. PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor and IRS proteins. JTT-551 inhibits this dephosphorylation, thereby enhancing insulin sensitivity and promoting glucose metabolism.[3]
References
JTT-551 and Leptin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptin, a key adipokine in the regulation of energy homeostasis, exerts its effects through signaling pathways that can become dysregulated in obesity, leading to a state of leptin resistance. A primary negative regulator of the leptin signaling cascade is Protein Tyrosine Phosphatase 1B (PTP1B). Inhibition of PTP1B has emerged as a promising therapeutic strategy to restore leptin sensitivity and address obesity and its metabolic comorbidities. This technical guide provides an in-depth overview of JTT-551, a PTP1B inhibitor, and its role in the context of leptin resistance. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for relevant assays, and visualize the pertinent signaling pathways and experimental workflows.
Introduction to JTT-551
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating both insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, JTT-551 has been shown to enhance these signaling cascades, making it a molecule of significant interest for the treatment of type 2 diabetes and obesity.[1][3] Chronic administration of JTT-551 in diet-induced obese (DIO) mice has demonstrated anti-obesity effects and improvement in leptin resistance and lipid disorders.[3]
Mechanism of Action: Targeting PTP1B to Enhance Leptin Signaling
Leptin exerts its anorexigenic effects primarily through the activation of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway in the hypothalamus.[4][5][6][7] PTP1B negatively regulates this pathway by dephosphorylating JAK2, thereby attenuating the downstream signaling cascade.[8] JTT-551, by inhibiting PTP1B, prevents the dephosphorylation of JAK2, leading to sustained activation of the leptin receptor and enhanced phosphorylation of STAT3.[8] This amplification of the leptin signal is the primary mechanism by which JTT-551 is proposed to overcome leptin resistance.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of JTT-551.
Table 1: In Vitro Inhibitory Activity of JTT-551
| Target Phosphatase | Ki (μM) | Inhibition Mode | Reference |
| PTP1B | 0.22 | Mixed-type | [3] |
| TCPTP | 9.3 | - | [3] |
| CD45 | >30 | - | [3] |
| LAR | >30 | - | [3] |
Table 2: In Vivo Efficacy of JTT-551 in Preclinical Models
| Animal Model | JTT-551 Dose | Key Findings | Reference |
| Diet-Induced Obesity (DIO) Mice | 10 or 100 mg/kg (in food for 6 weeks) | - Anti-obesity effect. - Improved glucose and lipid metabolism. | [1][8][9] |
| Diet-Induced Obesity (DIO) Mice | Single administration with leptin | - Enhanced food intake inhibition. - Enhanced STAT3 phosphorylation in the hypothalamus. | [1] |
| ob/ob Mice | Single administration | - Enhanced insulin receptor phosphorylation in the liver. - Reduced glucose levels. | [3] |
| db/db Mice | Chronic administration | - Hypoglycemic effect without body weight gain. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in JTT-551 research.
PTP1B Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against PTP1B.
Materials:
-
Human recombinant PTP1B
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, 1 mM EDTA
-
JTT-551 or other test compounds
-
1 M NaOH
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and 2 mM pNPP.
-
Add varying concentrations of JTT-551 or the test compound to the wells.
-
Initiate the reaction by adding human recombinant PTP1B to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 1 M NaOH to each well.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the Ki value.
Western Blot for STAT3 Phosphorylation in Mouse Hypothalamus
This protocol details the procedure for assessing the effect of JTT-551 on leptin-induced STAT3 phosphorylation in the hypothalamus of mice.
Materials:
-
Diet-Induced Obese (DIO) mice
-
JTT-551
-
Leptin
-
Saline
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Bradford reagent for protein quantification
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: polyclonal anti-STAT3 and polyclonal anti-phospho (Tyr-705)-STAT3 (1:1000 dilution)
-
Secondary antibody: HRP-conjugated goat anti-rabbit (1:2000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Administer JTT-551 (or vehicle) and leptin (or saline) to DIO mice as per the study design (e.g., intraperitoneal injection of leptin at 3 mg/kg).[10]
-
After a specified time (e.g., 1 hour), euthanize the mice and dissect the hypothalamus.[10]
-
Homogenize the hypothalamic tissue in ice-cold cell lysis buffer.[11]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using the Bradford assay.[10]
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
2-Deoxyglucose Uptake Assay in L6 Myotubes
This assay measures the rate of glucose uptake in muscle cells in response to insulin and the effect of JTT-551.
Materials:
-
L6 rat skeletal myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin
-
JTT-551 or other test compounds
-
2-deoxy-D-[³H]glucose (radioactive) or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
Cell lysis buffer
-
Protein assay reagent
Protocol:
-
Culture L6 myoblasts and differentiate them into myotubes.
-
Serum-starve the differentiated myotubes for a few hours before the assay.
-
Pre-incubate the cells with JTT-551 or vehicle for a specified duration.
-
Stimulate the cells with insulin (e.g., 100 nM) for a defined period (e.g., 30 minutes).
-
Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG.
-
After a short incubation (e.g., 10 minutes), terminate the uptake by washing the cells with ice-cold KRP buffer.[12]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Determine the protein content of each well for normalization.
-
Calculate the rate of glucose uptake (e.g., in pmol/mg protein/min).
Mandatory Visualizations
Signaling Pathways
Caption: Leptin Signaling Pathway and the Role of JTT-551.
References
- 1. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. news-medical.net [news-medical.net]
- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Western blotting of hypothalamic proteins [protocols.io]
- 12. japer.in [japer.in]
JTT-551: A Technical Guide to Solubility and Stability for the Research Professional
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility and stability of JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. This document details available data on its physicochemical properties, outlines key experimental protocols, and visualizes its mechanism of action within relevant signaling pathways.
Core Concepts: Solubility and Stability of JTT-551
JTT-551 is a potent and selective inhibitor of PTP1B, a key negative regulator in both insulin and leptin signaling pathways.[1][2][3][4] Its therapeutic potential in metabolic diseases necessitates a thorough understanding of its solubility and stability to ensure accurate experimental design and reliable results.
Solubility Profile
Currently, detailed quantitative solubility data for JTT-551 in a wide range of solvents is limited in publicly available literature. The most commonly cited solvent is dimethyl sulfoxide (DMSO).
Table 1: JTT-551 Solubility Data
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Not Specified | Commercially available data.[3][5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Ultrasonic assistance may be required. Use of newly opened, hygroscopic DMSO is recommended as it can significantly impact solubility.[6] |
Further research is required to determine the aqueous solubility of JTT-551 at various pH values, as well as its solubility in other common organic solvents such as ethanol, methanol, and acetonitrile.
Stability Profile
The stability of JTT-551 has been primarily documented for its stock solutions in DMSO.
Table 2: JTT-551 Stock Solution Stability
| Storage Temperature | Duration | Conditions |
| -20°C | Up to 6 months | Sealed storage, protected from moisture and light.[5][6] |
| -80°C | Up to 6 months | Sealed storage, protected from moisture and light.[6] |
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of JTT-551.
PTP1B Enzymatic Inhibition Assay
The inhibitory activity of JTT-551 on PTP1B is a critical measure of its potency. A common method involves a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate.
Protocol: PTP1B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
PTP1B Enzyme: Dilute recombinant human PTP1B to the desired concentration in cold assay buffer.
-
Substrate Solution: Prepare a stock solution of pNPP in the assay buffer.
-
JTT-551 Stock Solution: Prepare a concentrated stock solution of JTT-551 in DMSO. Serially dilute with assay buffer to obtain a range of working concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, JTT-551 at various concentrations, and the PTP1B enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Monitor the absorbance at 405 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of p-nitrophenol.
-
Include appropriate controls: a no-enzyme control, a no-inhibitor control (vehicle control, e.g., DMSO), and a known PTP1B inhibitor as a positive control.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each JTT-551 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the JTT-551 concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Insulin and Leptin Signaling Pathways
To assess the cellular activity of JTT-551, Western blotting can be used to measure the phosphorylation status of key proteins in the insulin and leptin signaling pathways.
Protocol: Analysis of Protein Phosphorylation
-
Cell Culture and Treatment:
-
Culture appropriate cell lines (e.g., HepG2 for insulin signaling, or cells expressing the leptin receptor for leptin signaling).
-
Serum-starve the cells before treatment to reduce basal phosphorylation levels.
-
Pre-treat the cells with various concentrations of JTT-551 for a specified duration.
-
Stimulate the cells with either insulin or leptin for a short period.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-Insulin Receptor, phospho-STAT3, phospho-JAK2) and the total forms of these proteins.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level.
-
Signaling Pathways and Mechanism of Action
JTT-551 exerts its effects by inhibiting PTP1B, which leads to the enhancement of both insulin and leptin signaling.
Leptin Signaling Pathway
Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy homeostasis. PTP1B acts as a negative regulator of the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). By inhibiting PTP1B, JTT-551 enhances the phosphorylation of STAT3, thereby promoting the downstream effects of leptin, such as satiety and increased energy expenditure.[2][7]
Caption: JTT-551 enhances leptin signaling by inhibiting PTP1B-mediated dephosphorylation of JAK2 and STAT3.
Insulin Signaling Pathway
Insulin is a key hormone in glucose homeostasis. PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR). Inhibition of PTP1B by JTT-551 leads to prolonged phosphorylation of the IR, thereby amplifying the downstream signaling cascade that ultimately results in increased glucose uptake and utilization.[1][3][8]
Caption: JTT-551 enhances insulin signaling by inhibiting PTP1B-mediated dephosphorylation of the insulin receptor.
Conclusion
This technical guide provides a summary of the currently available information on the solubility and stability of JTT-551. While its solubility in DMSO and the stability of its stock solutions are documented, a significant gap exists in the understanding of its aqueous solubility and behavior under various stress conditions. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for researchers working with this PTP1B inhibitor. Further studies are warranted to fully characterize the physicochemical properties of JTT-551 to facilitate its continued investigation as a potential therapeutic agent.
References
- 1. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches | PLOS One [journals.plos.org]
- 2. Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of JTT-551: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-551 is a novel, selective, and orally bioavailable small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of both insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity.[1][2] Preclinical research on JTT-551 has demonstrated its potential to enhance insulin sensitivity, improve glucose metabolism, and exert anti-obesity effects. This technical guide provides a comprehensive overview of the preclinical studies on JTT-551, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. While JTT-551's clinical development was ultimately discontinued due to insufficient efficacy and adverse effects in human trials, the preclinical data remains a valuable resource for researchers in the field of metabolic diseases.[3][4]
Core Mechanism of Action
JTT-551 exerts its pharmacological effects primarily through the inhibition of PTP1B. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of key signaling molecules in the insulin and leptin pathways, leading to improved downstream cellular responses.
Signaling Pathways
The primary signaling cascades influenced by JTT-551 are the insulin and leptin pathways.
Insulin Signaling Pathway:
Caption: Insulin signaling pathway and the inhibitory action of JTT-551 on PTP1B.
Leptin Signaling Pathway:
Caption: Leptin signaling pathway and the inhibitory action of JTT-551 on PTP1B.
In Vitro Efficacy
PTP1B Inhibition and Selectivity
JTT-551 is a potent inhibitor of PTP1B with a mixed-type inhibition mode.[5] It demonstrates significant selectivity for PTP1B over other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP), CD45, and LAR.[1][5]
| Enzyme | Ki (μM) | Reference |
| PTP1B | 0.22 | [1][5] |
| TCPTP | 9.3 | [1][5] |
| CD45 | >30 | [1][5] |
| LAR | >30 | [1][5] |
Cellular Effects
In cultured L6 rat skeletal myoblasts, JTT-551 was shown to enhance insulin-stimulated glucose uptake.[1][5]
In Vivo Efficacy
Preclinical studies in various rodent models of obesity and type 2 diabetes have demonstrated the in vivo efficacy of JTT-551.
Animal Models
-
ob/ob Mice: A genetic model of obesity and hyperglycemia due to a mutation in the leptin gene.
-
db/db Mice: A model of severe type 2 diabetes and obesity caused by a mutation in the leptin receptor gene.[6]
-
Diet-Induced Obesity (DIO) Mice: A model that more closely mimics common human obesity resulting from a high-fat diet.[7]
Effects on Glucose Metabolism
Chronic administration of JTT-551 demonstrated hypoglycemic effects in db/db mice without a significant impact on body weight.[5]
| Animal Model | Dose | Duration | Effect on Blood Glucose | Reference |
| db/db Mice | 3 mg/kg/day (p.o.) | 4 weeks | Dose-dependent decrease | [6] |
| db/db Mice | 30 mg/kg/day (p.o.) | 4 weeks | Significant decrease | [6] |
Effects on Lipid Metabolism and Body Weight
In diet-induced obese (DIO) mice, chronic administration of JTT-551 led to an anti-obesity effect and improvement in lipid metabolism.[7]
| Animal Model | Dose | Duration | Effect on Body Weight | Effect on Triglycerides | Reference |
| DIO Mice | 100 mg/kg (in food) | 6 weeks | Significant decrease | Not specified | [7] |
| db/db Mice | 30 mg/kg/day (p.o.) | 4 weeks | No significant change | Significant decrease | [6] |
Enhancement of Insulin and Leptin Signaling In Vivo
A single administration of JTT-551 in ob/ob mice enhanced the phosphorylation of the insulin receptor in the liver.[5] In DIO mice, JTT-551 enhanced leptin-induced phosphorylation of STAT3 in the hypothalamus, suggesting a central mechanism for its anti-obesity effects.[7]
Experimental Protocols
PTP1B Inhibition Assay
The inhibitory activity of JTT-551 on PTP1B was assayed using p-nitrophenyl phosphate (pNPP) as a substrate. The inhibition mode and Ki values were determined through kinetic analysis.[5]
Glucose Uptake Assay in L6 Myotubes
Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes.
A detailed protocol for a radiolabeled 2-deoxy-D-glucose uptake assay in L6 myotubes can be adapted from established methods. Briefly, differentiated L6 myotubes are serum-starved before being treated with JTT-551, followed by insulin stimulation. [3H]-2-deoxyglucose is then added, and after a short incubation, the reaction is stopped by washing with ice-cold buffer. The cells are then lysed, and the incorporated radioactivity is measured by scintillation counting to quantify glucose uptake.
In Vivo Studies in Animal Models
Chronic Administration in db/db Mice:
-
Animals: 6-week-old male db/db mice.[6]
-
Treatment: JTT-551 administered orally once daily for 4 weeks at doses of 3 or 30 mg/kg.[6]
-
Measurements: Body weight was measured twice weekly. Blood samples were collected on days 7, 14, and 28 to determine levels of blood glucose, insulin, triglycerides, and total cholesterol. HbA1c was measured on day 28.[6]
Chronic Administration in DIO Mice:
-
Animals: Diet-induced obese mice.[7]
-
Treatment: JTT-551 was mixed into the food at a concentration of 100 mg/kg and administered for six weeks.[7]
-
Measurements: Body weight and food consumption were measured weekly. At the end of the study, blood glucose, triglycerides, total cholesterol, insulin, and leptin levels were measured.[7]
Western Blotting for Phosphorylation Analysis
STAT3 Phosphorylation in Hypothalamus:
-
Tissue Preparation: Hypothalami from treated and control DIO mice were dissected and lysed.
-
Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). The ratio of p-STAT3 to total STAT3 was calculated to determine the extent of phosphorylation.[7]
Insulin Receptor Phosphorylation in Liver:
-
Tissue Preparation: Livers from treated and control ob/ob mice were collected and processed to obtain protein lysates.
-
Western Blotting: Similar to the STAT3 analysis, western blotting was performed using antibodies against the total insulin receptor and the phosphorylated insulin receptor to assess the change in phosphorylation status.[5]
Pharmacokinetics and Toxicology
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology data for JTT-551 are not extensively available in the public domain. The discontinuation of its clinical development was attributed to insufficient efficacy and the observation of adverse effects in human subjects.[3][4] The lack of publicly accessible, detailed preclinical safety and pharmacokinetic data represents a significant gap in the comprehensive evaluation of JTT-551.
Conclusion
The preclinical data for JTT-551 robustly demonstrate its potential as a PTP1B inhibitor for the treatment of type 2 diabetes and obesity. The in vitro and in vivo studies consistently show that JTT-551 enhances insulin and leptin signaling, leading to improved glucose and lipid metabolism and a reduction in body weight in relevant animal models. While its clinical development was halted, the wealth of preclinical information, including the experimental methodologies detailed in this guide, provides a valuable foundation for future research and development of novel PTP1B inhibitors and other therapeutic agents for metabolic diseases. The signaling pathways and experimental workflows presented offer a clear framework for researchers aiming to build upon this knowledge. Further investigation into the specific reasons for the compound's clinical outcomes could also provide critical insights for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTT-551 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
JTT-551: A Technical Guide to its Role in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2] Its inhibitory action on PTP1B makes it a compelling therapeutic candidate for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the mechanism of action of JTT-551 and its pharmacological effects in various preclinical models of metabolic disease. The information presented herein is intended to equip researchers and drug development professionals with the detailed knowledge required to design and interpret studies involving this compound. Although JTT-551 showed promise in preclinical studies, its clinical development was discontinued due to insufficient efficacy and adverse effects in patients.[3][4][5]
Mechanism of Action
JTT-551 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PTP1B. PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, as well as Janus kinase 2 (JAK2), a critical component of the leptin signaling cascade. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of these key signaling molecules, thereby augmenting downstream insulin and leptin signaling.[1][2] This leads to improved glucose uptake and utilization, as well as enhanced satiety signals, contributing to its anti-diabetic and anti-obesity effects.
Signaling Pathways
The following diagram illustrates the central role of PTP1B in insulin and leptin signaling and the mechanism of action of JTT-551.
In Vitro Efficacy
JTT-551 has been demonstrated to be a selective inhibitor of PTP1B over other protein tyrosine phosphatases.
| Enzyme | Ki (μM) |
| PTP1B | 0.22 |
| TCPTP | 9.3 |
| CD45 | >30 |
| LAR | >30 |
| Table 1: Inhibitory Activity of JTT-551 against Various Protein Tyrosine Phosphatases. [2][6] |
Furthermore, JTT-551 enhances insulin-stimulated glucose uptake in L6 rat skeletal myoblasts in a dose-dependent manner.[7]
In Vivo Efficacy in Metabolic Disease Models
JTT-551 has been evaluated in several rodent models of obesity and type 2 diabetes, demonstrating beneficial effects on key metabolic parameters.
Diet-Induced Obesity (DIO) Mice
Chronic administration of JTT-551 in DIO mice leads to a reduction in body weight and calorie intake, along with improvements in glucose and lipid metabolism.[8]
| Parameter | Control | JTT-551 (100 mg/kg) |
| Body Weight (g) at 6 weeks | 36.4 ± 2.1 | 32.5 ± 2.3 |
| Cumulative Calorie Intake (Kcal) at 6 weeks | 591.8 ± 21.8 | 560.7 ± 28.6 |
| Fasting Blood Glucose (mg/dL) | 169 ± 12 | 139 ± 26 |
| Fasting Insulin (ng/mL) | - | - |
| Fasting Leptin (ng/mL) | 51.3 ± 3.9 | 24.5 ± 7.5 |
| Fasting Triglycerides (mg/dL) | - | - |
| Fasting Total Cholesterol (mg/dL) | - | - |
| Table 2: Effects of Chronic JTT-551 Administration in Diet-Induced Obesity (DIO) Mice. [8] (Note: '-' indicates data not available) |
db/db Mice
In the genetically diabetic db/db mouse model, chronic oral administration of JTT-551 dose-dependently decreases blood glucose levels and reduces triglyceride levels without significantly affecting insulin or total cholesterol levels.[7] A single administration of JTT-551 in ob/ob mice enhanced liver insulin receptor phosphorylation and reduced glucose levels.[2][6]
| Parameter | Day 0 | Day 7 | Day 14 | Day 28 |
| Blood Glucose (mg/dL) - 3 mg/kg | ~500 | ↓ | ↓ | ↓ |
| Blood Glucose (mg/dL) - 30 mg/kg | ~500 | ↓↓ | ↓↓ | ↓↓ |
| Triglycerides (mg/dL) - 30 mg/kg | - | ↓ | - | - |
| Table 3: Effect of JTT-551 on Blood Glucose and Triglycerides in db/db Mice. [7] (Note: '↓' indicates a decrease, '↓↓' indicates a significant decrease, '-' indicates data not available) |
Experimental Protocols
PTP1B Enzyme Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.
Detailed Methodology:
-
Prepare Assay Buffer: 50 mM HEPES buffer (pH 7.2) containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Prepare Reagents:
-
PTP1B enzyme solution.
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
JTT-551 solution at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, JTT-551 (or vehicle control), and PTP1B enzyme.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a solution of NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of JTT-551 and determine the IC50 or Ki value.
In Vitro Glucose Uptake Assay in L6 Myotubes
This protocol outlines the procedure for measuring glucose uptake in differentiated L6 myotubes, a common in vitro model for skeletal muscle.
Detailed Methodology:
-
Cell Culture:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) until confluent.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum.
-
Prior to the assay, serum-starve the differentiated myotubes for 4-6 hours.
-
-
Glucose Uptake Assay:
-
Wash cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Treat cells with JTT-551 at desired concentrations with or without insulin for a specified time (e.g., 30 minutes).
-
Add 2-deoxy-[3H]-glucose and incubate for 10 minutes at 37°C.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH).
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well and express the results as a fold change over the basal (unstimulated) condition.
Oral Glucose Tolerance Test (OGTT) in Mice
An OGTT is performed to assess the ability of an animal to clear a glucose load from the bloodstream.
Detailed Methodology:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: Record the body weight and measure the baseline blood glucose level (t=0) from a tail snip.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
An ITT is used to evaluate the insulin sensitivity of an animal by measuring the response to an exogenous insulin challenge.
Detailed Methodology:
-
Animal Preparation: Fast mice for a short period (e.g., 4-6 hours) with free access to water.
-
Baseline Measurement: Record the body weight and measure the baseline blood glucose level (t=0) from a tail snip.
-
Insulin Administration: Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal (IP) injection.
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 15, 30, 45, and 60 minutes) after insulin injection.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the percentage of initial blood glucose concentration over time to assess insulin sensitivity.
Conclusion
JTT-551 is a selective PTP1B inhibitor with demonstrated efficacy in preclinical models of metabolic disease. Its ability to enhance both insulin and leptin signaling pathways underscores its potential as a therapeutic agent for type 2 diabetes and obesity. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic utility of JTT-551 and other PTP1B inhibitors. Despite its discontinuation in clinical trials, the study of JTT-551 continues to provide valuable insights into the role of PTP1B in metabolic regulation.
References
- 1. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 4. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JTT-551 in L6 Myoblast Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, in L6 myoblast cell culture. This document outlines the mechanism of action of JTT-551, its effects on glucose uptake, and detailed protocols for cell culture, differentiation, and key experimental assays.
Introduction to JTT-551
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased glucose uptake in insulin-sensitive cells like skeletal muscle. This makes JTT-551 a valuable tool for studying insulin signaling and developing potential therapeutics for type 2 diabetes.
Mechanism of Action
JTT-551 exhibits a mixed-type inhibition of PTP1B. Its primary mechanism involves the enhancement of insulin signaling, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby increasing glucose uptake from the extracellular environment.
Data Presentation
JTT-551 Inhibitory Activity
| Phosphatase | Kᵢ (μM) |
| PTP1B | 0.22 |
| TCPTP | 9.3 |
| CD45 | >30 |
| LAR | >30 |
This table summarizes the inhibitory constant (Kᵢ) of JTT-551 against PTP1B and other related phosphatases, demonstrating its high selectivity for PTP1B.[1]
Effect of JTT-551 on Insulin-Stimulated Glucose Uptake in L6 Myotubes
Experimental Protocols
L6 Myoblast Cell Culture and Differentiation
This protocol details the steps for culturing L6 myoblasts and differentiating them into myotubes, which are more representative of mature skeletal muscle fibers and suitable for glucose uptake assays.
Materials:
-
L6 myoblasts
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding: Culture L6 myoblasts in Growth Medium in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Initiation of Differentiation: Once the myoblasts reach 100% confluency, replace the Growth Medium with Differentiation Medium.
-
Myotube Formation: Maintain the cells in Differentiation Medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.
JTT-551 Treatment and 2-Deoxyglucose Uptake Assay
This protocol describes how to treat differentiated L6 myotubes with JTT-551 and measure glucose uptake using a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose.
Materials:
-
Differentiated L6 myotubes in 12-well plates
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO₄, 1 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
JTT-551 stock solution (dissolved in a suitable solvent like DMSO)
-
Insulin solution (100 nM)
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B (inhibitor of glucose transport, for negative control)
-
0.5 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Serum Starvation: Prior to the assay, incubate the differentiated L6 myotubes in serum-free DMEM for 2-4 hours.
-
Pre-incubation with JTT-551: Wash the cells twice with KRH buffer. Pre-incubate the cells with desired concentrations of JTT-551 (e.g., 1-30 µM) in KRH buffer for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to the wells and incubate for 20 minutes at 37°C. For basal glucose uptake, add vehicle instead of insulin.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]-glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C. To determine non-specific uptake, add cytochalasin B (10 µM) 15 minutes prior to the addition of the radiolabeled glucose.
-
Termination of Uptake: Stop the reaction by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each well.
Western Blotting for Insulin Signaling Proteins
This protocol allows for the assessment of the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), Akt, and ERK1/2, following JTT-551 treatment.
Materials:
-
Differentiated L6 myotubes
-
JTT-551
-
Insulin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat differentiated L6 myotubes with JTT-551 and/or insulin as described in the glucose uptake assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: JTT-551 inhibits PTP1B, enhancing insulin signaling and glucose uptake.
Caption: Workflow for studying JTT-551 effects in L6 myotubes.
References
Application Notes and Protocols for Western Blot Analysis of Insulin Receptor Phosphorylation with JTT-551
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-551 is a novel, selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor (IR), thereby potentiating downstream insulin signaling.[1][2] This makes JTT-551 a compound of significant interest in the research and development of therapeutics for type 2 diabetes and related metabolic disorders.[1][2]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effect of JTT-551 on insulin receptor phosphorylation in a cellular context. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the pharmacological activity of JTT-551 and similar PTP1B inhibitors.
Mechanism of Action of JTT-551
The insulin receptor is a receptor tyrosine kinase that, upon binding insulin, undergoes autophosphorylation on specific tyrosine residues, initiating a cascade of downstream signaling events crucial for glucose homeostasis. PTP1B acts as a phosphatase, removing these phosphate groups from the insulin receptor and thereby attenuating the insulin signal. JTT-551, by inhibiting PTP1B, prevents this dephosphorylation, leading to a sustained and enhanced phosphorylation state of the insulin receptor, which in turn amplifies the insulin signal.
Data Presentation
The following tables summarize the key pharmacological data for JTT-551 and provide a template for presenting quantitative Western blot results.
Table 1: Pharmacological Profile of JTT-551
| Parameter | Value | Reference |
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1][2] |
| Kᵢ for PTP1B | 0.22 µM | [1][2] |
| Selectivity | High selectivity for PTP1B over other phosphatases such as TCPTP (Kᵢ = 9.3 µM), CD45, and LAR (Kᵢ > 30 µM) | [1][2] |
| In Vitro Effect | Enhances insulin-stimulated glucose uptake in L6 rat skeletal myoblasts. | [4] |
| In Vivo Effect | Enhances insulin receptor phosphorylation in the liver of ob/ob mice. | [1] |
Table 2: Representative Quantitative Analysis of Insulin Receptor Phosphorylation
| Treatment Group | Phospho-IR (Tyr1150/1151) / Total IR Ratio (Normalized to Control) | Fold Change vs. Insulin Alone |
| Vehicle Control | 0.1 ± 0.02 | - |
| Insulin (100 nM) | 1.0 ± 0.1 | 1.0 |
| JTT-551 (10 µM) + Insulin (100 nM) | 1.8 ± 0.2 | 1.8 |
| JTT-551 (30 µM) + Insulin (100 nM) | 2.5 ± 0.3 | 2.5 |
Note: The data presented in this table are representative and should be generated empirically following the provided protocol.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Western blot analysis of insulin receptor phosphorylation in response to JTT-551 treatment. Human hepatoma (HepG2) cells are used as an exemplary model system, as the liver is a primary target of insulin action.
Materials and Reagents
-
Cell Line: HepG2 (human hepatoma) cells
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Cell Treatment:
-
JTT-551 (stock solution in DMSO)
-
Human Insulin (stock solution in sterile water or dilute HCl)
-
Phosphate Buffered Saline (PBS)
-
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)
-
Protein Quantification: BCA Protein Assay Kit or similar
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol, bromophenol blue
-
Western Blotting:
-
PVDF or nitrocellulose membranes
-
Transfer buffer (Tris, glycine, methanol)
-
Blocking buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
-
Primary Antibodies:
-
Anti-phospho-Insulin Receptor β (Tyr1150/1151)
-
Anti-total-Insulin Receptor β
-
Anti-β-actin (or other loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Chemiluminescent Substrate (ECL)
-
-
Equipment:
-
Cell culture incubator
-
Microscopes
-
Centrifuges
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
-
Protocol
1. Cell Culture and Treatment
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours prior to treatment.
-
Prepare treatment conditions:
-
Vehicle control (DMSO)
-
Insulin alone (e.g., 100 nM)
-
JTT-551 (e.g., 10 µM or 30 µM) pre-incubation followed by insulin stimulation
-
JTT-551 alone (e.g., 30 µM)
-
-
Pre-incubate cells with JTT-551 or vehicle for 1-2 hours.
-
Stimulate cells with insulin for 5-10 minutes.
-
Immediately after stimulation, wash the cells twice with ice-cold PBS.
2. Cell Lysis and Protein Quantification
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 90 minutes or using a semi-dry transfer system.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
4. Antibody Incubation and Detection
-
Incubate the membrane with the primary antibody against phospho-Insulin Receptor β (Tyr1150/1151) (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000-1:10000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
5. Stripping and Re-probing (for Total IR and Loading Control)
-
After imaging for phospho-IR, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block with 5% non-fat milk in TBST.
-
Incubate with the primary antibody for total Insulin Receptor β (typically 1:1000 dilution).
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
For the loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like β-actin.
6. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phospho-IR band to the total IR band for each sample.
-
Further normalize to the loading control (β-actin) to account for any loading inaccuracies.
-
Express the results as a fold change relative to the insulin-stimulated control.
Visualizations
Signaling Pathway Diagram
Caption: JTT-551 inhibits PTP1B, enhancing insulin receptor phosphorylation.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of IR phosphorylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: JTT-551 for Enhancing Insulin-Stimulated Glucose Uptake
Introduction
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased GLUT4 translocation to the plasma membrane and consequently, a significant increase in insulin-stimulated glucose uptake in metabolic tissues like skeletal muscle and adipocytes.[1][3] These application notes provide a detailed protocol for utilizing JTT-551 in a glucose uptake assay using L6 rat skeletal myoblasts, a well-established in vitro model for studying glucose metabolism.
Mechanism of Action
Insulin binding to its receptor (IR) triggers a signaling cascade that is crucial for glucose homeostasis. A key negative regulatory mechanism in this pathway is the dephosphorylation of the activated insulin receptor and its substrates (e.g., IRS-1) by PTP1B. JTT-551 acts as a competitive inhibitor of PTP1B, preventing this dephosphorylation.[4] This prolongs the activated state of the insulin signaling cascade, leading to a more robust downstream signal, which culminates in the translocation of GLUT4-containing vesicles to the cell surface and enhanced glucose transport into the cell. The effect of JTT-551 is insulin-dependent, meaning it enhances the cellular response to insulin rather than stimulating glucose uptake on its own.[4]
Figure 1: JTT-551 Signaling Pathway. This diagram illustrates how JTT-551 inhibits PTP1B, thereby enhancing the insulin signaling cascade to promote GLUT4 translocation and glucose uptake.
Data Presentation
The following tables present representative data on the effect of JTT-551 on insulin-stimulated glucose uptake in L6 myotubes. This data is illustrative and serves to demonstrate the expected dose-dependent effect of JTT-551.
Table 1: JTT-551 Selectivity for PTP1B
| Phosphatase | Ki (µM) |
| PTP1B | 0.22 |
| TCPTP | 9.3 |
| CD45 | >30 |
| LAR | >30 |
| This data demonstrates the high selectivity of JTT-551 for PTP1B over other protein tyrosine phosphatases.[1] |
Table 2: Effect of JTT-551 on Insulin-Stimulated 2-Deoxy-D-[³H]-Glucose Uptake in L6 Myotubes
| Treatment Condition | 2-DG Uptake (pmol/min/mg protein) | Fold Increase over Basal |
| Basal (No Insulin) | 10.5 ± 1.2 | 1.0 |
| Insulin (100 nM) | 25.2 ± 2.5 | 2.4 |
| Insulin (100 nM) + JTT-551 (10 µM) | 35.8 ± 3.1 | 3.4 |
| Insulin (100 nM) + JTT-551 (30 µM) | 43.1 ± 3.9 | 4.1 |
| Note: The data in this table is representative and illustrates the expected outcome of the experiment. |
Experimental Protocols
This section provides a detailed protocol for a radioactive glucose uptake assay using JTT-551 in L6 rat skeletal myotubes. A non-radioactive, fluorescence-based alternative is also described.
A. Cell Culture and Differentiation of L6 Myoblasts
-
Cell Culture: Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: Once the cells reach confluence, induce differentiation into myotubes by switching the medium to DMEM containing 2% horse serum. Maintain the cells in this differentiation medium for 5-7 days, replacing the medium every 48 hours.
Figure 2: Glucose Uptake Assay Workflow. This diagram outlines the key steps of the in vitro glucose uptake assay to evaluate the effect of JTT-551.
B. Radioactive Glucose Uptake Assay
Materials:
-
Differentiated L6 myotubes in 24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)
-
JTT-551 stock solution (in DMSO)
-
Insulin stock solution
-
2-Deoxy-D-[³H]-Glucose (³H-2DG)
-
Unlabeled 2-Deoxy-D-Glucose (2-DG)
-
0.5 M NaOH
-
Scintillation cocktail
-
Ice-cold Phosphate Buffered Saline (PBS)
Protocol:
-
Serum Starvation: After differentiation, serum starve the L6 myotubes for 4-18 hours in serum-free DMEM.
-
Pre-incubation: Wash the cells twice with KRH buffer. Then, incubate the cells in KRH buffer containing the desired concentrations of JTT-551 (e.g., 10 µM and 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Insulin Stimulation: Add insulin (final concentration 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C. For basal uptake, add vehicle instead of insulin.
-
Glucose Uptake: Initiate glucose uptake by adding ³H-2DG (final concentration 0.5 µCi/mL) and unlabeled 2-DG (final concentration 10 µM) to each well. Incubate for 5-10 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 1 hour at room temperature.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.
C. Non-Radioactive (Fluorescent) Glucose Uptake Assay
This protocol utilizes a fluorescent glucose analog, such as 2-NBDG or 6-NBDG.
Materials:
-
Differentiated L6 myotubes in a 96-well black, clear-bottom plate
-
Krebs-Ringer-HEPES (KRH) buffer
-
JTT-551 stock solution (in DMSO)
-
Insulin stock solution
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Ice-cold Phosphate Buffered Saline (PBS)
Protocol:
-
Serum Starvation and Pre-incubation: Follow steps 1 and 2 from the radioactive assay protocol.
-
Insulin Stimulation: Follow step 3 from the radioactive assay protocol.
-
Glucose Uptake: Initiate glucose uptake by adding 2-NBDG (final concentration 50-100 µM) to each well. Incubate for 15-30 minutes at 37°C.
-
Termination of Uptake: Stop the reaction by aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
JTT-551 effectively enhances insulin-stimulated glucose uptake in L6 myotubes in a dose-dependent manner. The provided protocols offer robust methods for researchers to investigate the effects of JTT-551 and other PTP1B inhibitors on glucose metabolism in vitro. These assays are valuable tools for the screening and characterization of potential therapeutic agents for type 2 diabetes and other metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JTT-551 Treatment in Rodent Models of Obesity and Type 2 Diabetes
These application notes provide a comprehensive overview of the use of JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, in preclinical studies involving ob/ob and db/db mouse models of genetic obesity and type 2 diabetes. The provided protocols are intended for researchers, scientists, and drug development professionals.
Introduction
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved glucose metabolism.[3] Furthermore, it has been shown to potentiate leptin signaling, which may contribute to its anti-obesity effects.[1] Preclinical studies in ob/ob and db/db mice, which are established models for obesity and type 2 diabetes, have demonstrated the therapeutic potential of JTT-551.
The ob/ob mouse is a genetic model of obesity and hyperglycemia characterized by a deficiency in leptin. In contrast, the db/db mouse has a mutation in the leptin receptor, leading to leptin resistance, severe hyperglycemia, and insulin resistance. These models are therefore invaluable tools for evaluating the efficacy of compounds like JTT-551 that target these signaling pathways.
Mechanism of Action: JTT-551 Signaling Pathways
JTT-551 enhances insulin and leptin signaling by inhibiting PTP1B, which normally dephosphorylates and inactivates key signaling molecules.
References
- 1. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of JTT-551 in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in both insulin and leptin signaling pathways.[1][2][3][4] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream signaling molecules, leading to improved glucose metabolism.[3] Furthermore, it potentiates leptin signaling in the hypothalamus, suggesting a potential role in the regulation of appetite and energy expenditure.[1][2] These characteristics make JTT-551 a valuable research tool for investigating metabolic disorders such as type 2 diabetes and obesity. Although its clinical development was discontinued due to insufficient efficacy and adverse effects in patients, JTT-551 remains a relevant compound for preclinical metabolic research.[5][6][7]
Mechanism of Action
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the insulin signal. Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3). JTT-551 acts as a competitive, mixed-type inhibitor of PTP1B, preventing this dephosphorylation and thus prolonging the activated state of these signaling cascades.[3] This enhancement of insulin and leptin sensitivity forms the basis of its therapeutic potential in metabolic diseases.
Data Presentation
In Vitro PTP1B Inhibition
| Phosphatase | JTT-551 Ki (μM) |
| PTP1B | 0.22[3][5][8] |
| TCPTP | 9.3[3][5][8] |
| CD45 | >30[3][8] |
| LAR | >30[3][8] |
In Vivo Effects of JTT-551 in db/db Mice (4 weeks oral administration)
| Treatment | Dose (mg/kg) | Blood Glucose | Triglyceride | Total Cholesterol | Insulin |
| Control | - | No significant change | No significant change | No significant change | No significant change |
| JTT-551 | 3 | Dose-dependent decrease[8] | No significant change | No significant change | No significant change[8] |
| JTT-551 | 30 | Dose-dependent decrease[8] | Significant reduction[8] | No significant change | No significant change[8] |
In Vivo Effects of JTT-551 in Diet-Induced Obese (DIO) Mice (6 weeks administration in food)
| Treatment | Dose (mg/kg in food) | Body Weight | Blood Glucose (fed) | Insulin (fed) | Leptin (fed) | Triglyceride (fed) | Total Cholesterol (fed) |
| Control | - | No significant change | No significant change | No significant change | No significant change | No significant change | No significant change |
| JTT-551 | 100 | Significant decrease[2] | Improvement | No significant change | Decreased[2] | Improvement | Improvement |
Signaling Pathways and Experimental Workflows
Caption: Insulin Signaling Pathway and the inhibitory action of JTT-551 on PTP1B.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. 2.7. Glucose Utilization Experimental Procedure on L6 Myoblasts [bio-protocol.org]
- 3. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 5. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.abcam.com [content.abcam.com]
- 7. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Preclinical Efficacy Challenges with JTT-551: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for preclinical studies involving JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. While JTT-551 demonstrated promising results in several preclinical models of type 2 diabetes and obesity, its clinical development was discontinued due to insufficient efficacy in human trials.[1][2][3] This guide addresses common questions regarding its preclinical performance and offers insights into potential discrepancies between animal and human studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JTT-551?
JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4][5] PTP1B is a negative regulator of both insulin and leptin signaling pathways.[2][6] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream signaling components, leading to improved glucose uptake and metabolism.[1][4] It also enhances leptin signaling, which can contribute to an anti-obesity effect.[6][7]
Q2: What were the key findings from preclinical studies of JTT-551?
Preclinical studies in various rodent models of diabetes and obesity reported positive effects of JTT-551 administration. In ob/ob and db/db mice, JTT-551 demonstrated a hypoglycemic effect and improved glucose metabolism.[4] In diet-induced obesity (DIO) mice, chronic administration of JTT-551 resulted in an anti-obesity effect and improved glucose and lipid metabolism.[6]
Q3: I am not observing the reported glucose-lowering effects of JTT-551 in my db/db mouse model. What are some potential reasons?
Several factors could contribute to a lack of efficacy in your preclinical model. Consider the following:
-
Dosage and Administration: Ensure the dose and route of administration are consistent with published studies. Oral administration of 3 mg/kg and 30 mg/kg has been shown to be effective in db/db mice.[5]
-
Compound Stability and Formulation: Verify the integrity and proper formulation of your JTT-551 compound. JTT-551 has been supplied as a diHCl salt and is soluble in fresh DMSO.[8] Stock solutions are stable for up to 6 months at -20°C.[8]
-
Animal Model Characteristics: The specific substrain, age, and baseline metabolic state of your db/db mice could influence the response to treatment.
-
Experimental Timeline: The duration of treatment is crucial. Chronic administration for several weeks was shown to be effective in producing a hypoglycemic effect.[4]
Q4: My results with JTT-551 in a diet-induced obesity (DIO) model are inconsistent. How can I troubleshoot this?
Inconsistency in DIO models can arise from several sources:
-
Diet Composition: The specific high-fat diet used to induce obesity can significantly impact the metabolic phenotype and drug response.
-
Duration of Diet: The length of time animals are on the high-fat diet prior to and during treatment will affect the severity of obesity and insulin resistance.
-
Leptin Sensitivity: The anti-obesity effects of JTT-551 are linked to enhancing leptin signaling.[6][7] Assess the baseline leptin levels and sensitivity of your DIO model.
-
Dosing Regimen: Chronic administration has been reported to be effective.[6] A single administration may not be sufficient to observe significant anti-obesity effects.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of JTT-551.
Table 1: In Vitro Inhibitory Activity of JTT-551
| Target | Ki (μM) | Inhibition Type |
| PTP1B | 0.22 | Mixed |
| TCPTP | 9.3 | - |
| CD45 | >30 | - |
| LAR | >30 | - |
Data sourced from multiple studies.[1][4][5]
Table 2: In Vivo Efficacy of JTT-551 in db/db Mice
| Dose (p.o.) | Treatment Duration | Effect on Blood Glucose |
| 3 mg/kg | 28 days | Dose-dependent decrease |
| 30 mg/kg | 28 days | Dose-dependent decrease |
Data from a study in 6-week-old male db/db mice.[5]
Experimental Protocols
Protocol 1: In Vivo Assessment of JTT-551 Efficacy in db/db Mice
-
Animal Model: 6-week-old male db/db mice (n=5 per group).[5]
-
Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
JTT-551 (3 mg/kg)
-
JTT-551 (30 mg/kg)
-
Positive control (e.g., pioglitazone 3 mg/kg)
-
-
Administration: Administer treatments orally once daily for 4 weeks.[5]
-
Monitoring:
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups to the vehicle control.
Protocol 2: Assessment of Insulin-Stimulated Glucose Uptake in L6 Myoblasts
-
Cell Culture: Culture L6 rat skeletal myoblasts in appropriate growth medium until differentiation into myotubes.
-
Treatment: Treat differentiated L6 cells with JTT-551 (e.g., 10 and 30 μM) for a specified period (e.g., 2 hours).[8]
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for a short duration (e.g., 10 minutes).[8]
-
Glucose Uptake Assay: Measure the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[3H]glucose) according to standard protocols.
-
Data Analysis: Quantify the amount of glucose uptake and compare the results between JTT-551 treated and untreated cells.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by JTT-551.
Caption: Insulin signaling pathway and the inhibitory action of JTT-551 on PTP1B.
Caption: Leptin signaling pathway and the inhibitory action of JTT-551 on PTP1B.
Troubleshooting Guide: Bridging Preclinical and Clinical Outcomes
The discontinuation of JTT-551 due to insufficient clinical efficacy despite promising preclinical data highlights a common challenge in drug development. This section provides a logical framework for researchers to consider when preclinical results are not translating as expected.
Caption: A logical workflow for troubleshooting insufficient efficacy in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
Technical Support Center: Overcoming JTT-551 Low Cell Membrane Permeability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTP1B inhibitor, JTT-551. The content is designed to address challenges related to its low cell membrane permeability and provide guidance on potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is JTT-551 and what is its primary mechanism of action?
JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, as well as the leptin receptor-associated JAK2/STAT3 pathway.[1][2][4][5] This leads to improved glucose metabolism and increased sensitivity to insulin and leptin, making it a potential therapeutic agent for type 2 diabetes and obesity.[3][5][6]
Q2: What is the main challenge in working with JTT-551 in cell-based assays and in vivo models?
The primary challenge is the low cell membrane permeability of JTT-551.[7] This characteristic limits its ability to reach its intracellular target, PTP1B, which is located on the cytoplasmic face of the endoplasmic reticulum.[8] Consequently, high concentrations of JTT-551 may be required in vitro to observe a biological effect, and its oral bioavailability in vivo may be limited.
Q3: Has the clinical development of JTT-551 been successful?
The clinical development of JTT-551 was discontinued. While it showed potential in preclinical studies, it was reported to have insufficient efficacy and potential adverse effects in patients.[9] These issues may be, in part, related to its suboptimal pharmacokinetic properties, including its low permeability.
Troubleshooting Guide: Low Cellular Uptake of JTT-551
This guide provides potential strategies and experimental approaches to address the issue of low cell membrane permeability of JTT-551.
Problem: Inconsistent or weak effects of JTT-551 in cell-based assays.
This is likely due to insufficient intracellular concentrations of the inhibitor. Here are some strategies to consider:
-
Strategy 1: Prodrug Modification
-
Rationale: JTT-551 contains a carboxylic acid group, which is typically ionized at physiological pH, hindering passive diffusion across the cell membrane. Converting this group into a more lipophilic ester prodrug can enhance cell permeability. The ester is designed to be cleaved by intracellular esterases, releasing the active JTT-551 molecule inside the cell.
-
Experimental Approach: Synthesize a panel of ester prodrugs of JTT-551 (e.g., ethyl ester, acetoxymethyl ester). Evaluate their stability in buffer and cell culture media, and then test their efficacy in cell-based assays (e.g., insulin receptor phosphorylation assay) compared to the parent compound.
-
-
Strategy 2: Nanoparticle-based Delivery Systems
-
Rationale: Encapsulating JTT-551 into lipid-based nanoparticles (LNPs) or polymeric nanoparticles can facilitate its entry into cells via endocytosis, bypassing the need for passive diffusion across the cell membrane.[10][11][12][13]
-
Experimental Approach: Formulate JTT-551 into LNPs using methods like thin-film hydration or microfluidics.[11] Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency. Then, treat cells with the JTT-551-loaded nanoparticles and assess the biological response.
-
Problem: Difficulty in assessing the permeability of JTT-551 and its analogs.
Standardized assays are needed to quantify permeability and evaluate the effectiveness of enhancement strategies.
-
Recommended Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive permeability.[7][14][15] It is a good starting point to quickly screen different JTT-551 analogs or formulations for their potential to cross a lipid membrane.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express efflux transporters, mimicking the intestinal epithelium.[16][17][18][19][20] It provides a more biologically relevant measure of permeability and can identify if JTT-551 is a substrate for efflux pumps.[16][17]
-
Quantitative Data Summary
The following table summarizes the known inhibitory activity of JTT-551 against PTP1B and other related phosphatases.
| Target | Ki (μM) | Selectivity vs. PTP1B |
| PTP1B | 0.22 | - |
| TCPTP | 9.3 | ~42-fold |
| CD45 | >30 | >136-fold |
| LAR | >30 | >136-fold |
Data sourced from MedChemExpress and Fukuda et al., 2010.[3][19]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be stable and within the laboratory's established range. Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Procedure:
-
Prepare a solution of JTT-551 in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the JTT-551 solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) permeability, add the JTT-551 solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of JTT-551 using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests that the compound is a substrate for active efflux transporters.
-
Protocol 2: Western Blot for Insulin Receptor Phosphorylation
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2, L6 myotubes) and serum-starve overnight. Pre-treat the cells with JTT-551 (or its modified forms) for a designated time, followed by stimulation with insulin.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of the insulin receptor β-subunit (p-IR).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-IR signal to the total IR signal (from a separate blot or after stripping and re-probing the same membrane).
Visualizations
Caption: JTT-551 inhibits PTP1B, enhancing insulin and leptin signaling pathways.
Caption: Workflow for addressing and overcoming the low permeability of JTT-551.
References
- 1. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PAMPA | Evotec [evotec.com]
- 8. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Graphviz [graphviz.org]
- 10. Developing An Effective Lipid Nanoparticle Formulation Process For Small Molecule And Biologicals Delivery [drugdeliveryleader.com]
- 11. precigenome.com [precigenome.com]
- 12. azonano.com [azonano.com]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
JTT-551 Technical Support Center: Investigating Off-Target Effects in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of JTT-551 in cell-based assays. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTT-551?
JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of both insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, JTT-551 is designed to enhance insulin sensitivity and was investigated as a potential therapeutic for type 2 diabetes and obesity.[4][5][6]
Q2: What are the known off-target enzymes for JTT-551?
JTT-551 exhibits selectivity for PTP1B over other related protein tyrosine phosphatases. Its inhibitory activity is significantly lower for T-cell protein tyrosine phosphatase (TCPTP), CD45, and leucocyte common antigen-related (LAR) phosphatase.[4][7][8] This selectivity profile is a critical consideration when designing and interpreting experiments.
Q3: Has JTT-551 been observed to have effects on cell viability or proliferation?
While detailed public data on JTT-551's effects on cell viability and proliferation is limited, it is a crucial parameter to assess in any cell-based assay. Unexpected changes in cell number or health can confound the interpretation of results from functional assays. It is recommended to perform a standard cytotoxicity assay, such as the MTT or a live/dead stain, in parallel with your primary experiment.
Q4: Why was the clinical development of JTT-551 discontinued?
The clinical trials for JTT-551 were discontinued due to a combination of insufficient efficacy and the observation of undesirable adverse effects in patients.[3][7][9] The specific molecular or cellular basis for these adverse effects has not been extensively detailed in publicly available literature, highlighting the importance of careful in vitro characterization.
Troubleshooting Guides
Problem 1: Unexpected results in a cell-based assay that do not align with PTP1B inhibition.
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Cross-reference your observed phenotype with the known selectivity profile of JTT-551. For example, if your assay is sensitive to TCPTP inhibition, you may observe effects at higher concentrations of JTT-551.
-
Recommendation: Perform a dose-response experiment to determine if the unexpected effect occurs at concentrations significantly higher than the Ki for PTP1B. Consider using a structurally different PTP1B inhibitor with a distinct off-target profile as a control.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Step: Evaluate the potential for JTT-551 to interfere with your assay reagents or detection method. For example, in fluorescence-based assays, assess for autofluorescence of the compound.
-
Recommendation: Run a cell-free version of your assay containing JTT-551 to test for direct interference.
-
Problem 2: High variability in glucose uptake measurements in L6 myotubes treated with JTT-551.
-
Possible Cause 1: Inconsistent cell differentiation.
-
Troubleshooting Step: Visually inspect the L6 myotubes to ensure a consistent state of differentiation across all wells. Inconsistent differentiation can lead to variable expression of insulin receptors and glucose transporters.
-
Recommendation: Standardize your L6 cell differentiation protocol, including cell seeding density and media changes. It is advisable to confirm differentiation by assessing the expression of muscle-specific markers.
-
-
Possible Cause 2: Suboptimal insulin stimulation.
-
Troubleshooting Step: Review your insulin stimulation protocol. The timing and concentration of insulin are critical for a robust and reproducible response.
-
Recommendation: Optimize the insulin concentration and stimulation time for your specific L6 cell culture conditions. A time-course and dose-response experiment for insulin stimulation is recommended.[10]
-
-
Possible Cause 3: Issues with the glucose uptake assay itself.
-
Troubleshooting Step: Low fluorescent signal or a small window between basal and insulin-stimulated glucose uptake can lead to high variability.[5]
-
Recommendation: Ensure that the cells are adequately serum-starved before the assay to lower basal glucose uptake. Consider using a more sensitive detection method if available.[5]
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of JTT-551 against Various Protein Tyrosine Phosphatases
| Target Phosphatase | Ki (μM) | Fold Selectivity vs. PTP1B |
| PTP1B | 0.22 | 1 |
| TCPTP | 9.3 | ~42 |
| CD45 | >30 | >136 |
| LAR | >30 | >136 |
Data compiled from multiple sources.[4][7][8]
Experimental Protocols
1. PTP1B Enzymatic Assay (General Protocol)
This protocol is a general guideline for assessing the inhibitory activity of a compound like JTT-551 against purified PTP1B enzyme using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.
-
PTP1B Enzyme: Recombinant human PTP1B diluted in cold Assay Buffer to the desired concentration.
-
Substrate: p-nitrophenyl phosphate (pNPP) at a concentration of 2 mM in Assay Buffer.
-
Test Compound: JTT-551 dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to the wells of a 96-well plate.
-
Add 10 µL of your JTT-551 dilution or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted PTP1B enzyme solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of JTT-551 relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of JTT-551 to determine the IC50 value.
-
2. L6 Myotube 2-Deoxyglucose Uptake Assay (General Protocol)
This protocol outlines a common method to measure insulin-stimulated glucose uptake in differentiated L6 myotubes.
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in DMEM supplemented with 10% FBS.
-
To induce differentiation, switch to DMEM with 2% horse serum once the cells reach confluence. Allow 5-7 days for the formation of myotubes.
-
-
Assay Procedure:
-
Serum starve the differentiated L6 myotubes for 3-4 hours in serum-free DMEM.
-
Pre-incubate the cells with various concentrations of JTT-551 or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. A set of wells should be left without insulin as a basal control.
-
Add 2-deoxy-D-[3H]glucose or a fluorescent glucose analog (like 2-NBDG) and incubate for 5-10 minutes.
-
Wash the cells rapidly with ice-cold PBS to terminate glucose uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the amount of internalized glucose using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent analogs).
-
-
Data Analysis:
-
Normalize the glucose uptake values to the protein concentration in each well.
-
Calculate the fold change in glucose uptake relative to the basal (unstimulated) control.
-
Visualizations
Caption: PTP1B negatively regulates the insulin signaling pathway.
Caption: Workflow for a cell-based glucose uptake experiment.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JTT-551 Animal Studies
Disclaimer: The development of JTT-551 was discontinued due to insufficient efficacy and adverse effects observed in clinical trials.[1][2][3] Publicly available information on the specific toxicity profile of JTT-551 in animal studies is limited. This resource summarizes the available information on the pharmacology and mechanism of action of JTT-551 and provides general guidance for researchers working with PTP1B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is JTT-551 and what is its mechanism of action?
JTT-551 is an experimental drug that was developed as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4][5] PTP1B is an enzyme that plays a negative regulatory role in both insulin and leptin signaling pathways.[6][7][8][9] By inhibiting PTP1B, JTT-551 was expected to enhance insulin and leptin sensitivity, thereby offering a potential therapeutic approach for type 2 diabetes and obesity.[6][7]
Q2: What were the reported effects of JTT-551 in animal models?
Studies in animal models, primarily mice, have shown that JTT-551 can improve glucose metabolism and has anti-obesity effects.[1][4][6][7] Chronic administration to mice with diet-induced obesity resulted in anti-obesity effects and improved resistance to leptin and lipid disorders.[4] In db/db mice, a model for type 2 diabetes, chronic administration of JTT-551 showed a hypoglycemic effect without an acceleration of body weight gain.[4]
Q3: What is the known toxicity of JTT-551 in animal studies?
Specific details regarding the toxicity of JTT-551 in animal studies are not extensively reported in publicly available literature. While its clinical development was halted due to adverse effects in humans, the direct translation of these effects to preclinical animal models and the specific toxicological findings in those studies have not been detailed in the available scientific publications.
Q4: What are some potential general toxicities to consider for PTP1B inhibitors?
Given the role of PTP1B in various signaling pathways, researchers working with PTP1B inhibitors should be mindful of potential class-related off-target effects. As PTPs share a highly conserved catalytic site, selectivity is a key challenge. Lack of specificity could lead to unintended effects on other phosphatases and signaling pathways. Allosteric inhibitors are being explored to improve specificity and reduce the potential for adverse effects and toxicity.
Troubleshooting Guide for In Vivo Experiments
Since specific toxicity data for JTT-551 is unavailable, this guide provides general troubleshooting advice for researchers who might encounter unexpected issues during in vivo studies with PTP1B inhibitors.
| Observed Issue | Potential Cause (General for PTP1B Inhibitors) | Recommended Action |
| Unexpected Weight Loss | While some PTP1B inhibitors have anti-obesity effects, excessive or rapid weight loss could indicate toxicity. It may be related to reduced food intake or other metabolic disturbances. | - Monitor food and water intake daily.- Perform regular body weight measurements.- Consider reducing the dose or frequency of administration.- Conduct a full necropsy with histopathology of major organs at the end of the study. |
| Hypoglycemia | Enhanced insulin sensitivity is an expected pharmacological effect. However, severe hypoglycemia can be a life-threatening adverse effect. | - Monitor blood glucose levels regularly, especially during the initial phase of treatment and after dose escalation.- Have a source of glucose readily available for administration in case of severe hypoglycemia.- Adjust the dose of the inhibitor as needed. |
| Lethargy or Reduced Activity | This can be a general sign of toxicity affecting various organ systems. | - Perform a thorough clinical examination of the animals.- Consider blood tests to evaluate liver and kidney function, and a complete blood count.- If signs are severe, consider humane euthanasia and a full pathological examination. |
| Skin Lesions or Allergic Reactions | Although not specifically reported for JTT-551, skin reactions can occur with some experimental compounds. | - Document the nature and progression of the skin lesions.- Consider discontinuing treatment in affected animals.- A skin biopsy for histopathological analysis may be informative. |
Experimental Protocols
Detailed toxicology-specific experimental protocols for JTT-551 are not available in the public domain. However, based on efficacy studies, the following general methodologies have been described:
In Vivo Efficacy Study in db/db Mice
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes).
-
Dosing: Oral administration of JTT-551 at doses of 3 or 30 mg/kg, once daily for 4 weeks.
-
Parameters Monitored:
-
Body weight (measured twice weekly).
-
Blood samples collected from the orbital venous plexus on days 7, 14, and 28 for measurement of:
-
Blood glucose
-
Insulin
-
Triglycerides (TG)
-
Total cholesterol (TC)
-
-
Hemoglobin A1c (HbA1c) level determined on day 28.
-
In Vivo Efficacy Study in Diet-Induced Obesity (DIO) Mice
-
Animal Model: Mice fed a high-fat diet to induce obesity.
-
Dosing:
-
Parameters Monitored:
Visualizations
Signaling Pathway of PTP1B Inhibition
Caption: Mechanism of JTT-551 action on insulin and leptin signaling pathways.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for in vivo studies with JTT-551.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 9. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing JTT-551 Concentration for In Vitro Experiments
Welcome to the technical support center for JTT-551, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of JTT-551 in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JTT-551?
A1: JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of both insulin and leptin signaling pathways.[2][3][4][5] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to increased insulin sensitivity and glucose uptake.[6][7] It also potentiates leptin signaling, which is involved in the regulation of appetite and energy expenditure.[5][8]
Q2: What is the recommended starting concentration range for JTT-551 in cell-based assays?
A2: The optimal concentration of JTT-551 is highly dependent on the cell type and the specific assay being performed. Based on available data, a good starting point for most cell-based assays is in the range of 1 µM to 30 µM .[1] For instance, in L6 rat skeletal myoblasts, JTT-551 has been shown to enhance insulin-stimulated glucose uptake at concentrations of 10 µM and 30 µM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store JTT-551 stock solutions?
A3: JTT-551 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of JTT-551?
A4: JTT-551 exhibits good selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP, CD45, and LAR.[6][7] The Ki value for PTP1B is 0.22 µM, while for TCPTP it is 9.3 µM, and for CD45 and LAR it is >30 µM, indicating a significantly lower affinity for these other phosphatases.[6][7] However, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. It is crucial to use the lowest effective concentration determined from your dose-response experiments to minimize potential off-target activities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect of JTT-551 observed. | Incorrect concentration: The concentration of JTT-551 may be too low to elicit a response in your specific cell type or assay. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Compound degradation: The JTT-551 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of JTT-551 from a new vial and store it properly in small aliquots to minimize freeze-thaw cycles. | |
| Low PTP1B expression: The cell line you are using may have low endogenous expression of PTP1B. | Confirm PTP1B expression in your cell line using Western blot or qPCR. Consider using a cell line with higher PTP1B expression or overexpressing PTP1B. | |
| High cell death or cytotoxicity observed. | Concentration too high: The concentration of JTT-551 may be toxic to your cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of JTT-551 for your cell line. Use concentrations well below the cytotoxic range for your experiments. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Inconsistent or variable results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can lead to inconsistent responses. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate pipetting: Errors in preparing dilutions of JTT-551 can lead to variability. | Use calibrated pipettes and be meticulous when preparing serial dilutions. Prepare a fresh set of dilutions for each experiment. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of JTT-551
| Target | Ki (µM) |
| PTP1B | 0.22[6][7] |
| TCPTP | 9.3[6][7] |
| CD45 | >30[6][7] |
| LAR | >30[6][7] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Example | Recommended Starting Concentration Range (µM) |
| PTP1B Enzymatic Assay | - | 0.01 - 10 |
| Glucose Uptake Assay | L6 myotubes | 1 - 30[1] |
| Western Blot (Insulin Signaling) | HepG2, 3T3-L1 | 1 - 20 |
| Adipocyte Differentiation | 3T3-L1 | 1 - 20 |
| Leptin Signaling Assay | Hypothalamic neurons | 1 - 20 |
Note: These are starting recommendations. The optimal concentration should be determined experimentally for each specific cell line and assay condition.
Experimental Protocols & Visualizations
PTP1B Signaling Pathway and JTT-551 Inhibition
The following diagram illustrates the role of PTP1B in the insulin and leptin signaling pathways and the mechanism of JTT-551 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
JTT-551 Technical Support Center: Ensuring Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals working with JTT-551. While there is no specific data in the public domain detailing long-term stability issues or degradation pathways for JTT-551, this resource offers troubleshooting advice and frequently asked questions based on its known pharmacological properties and recommended handling procedures to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
Researchers may encounter variability in experimental outcomes. While not necessarily indicative of JTT-551 instability, the following guide addresses common issues that can be mitigated through careful experimental technique.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent inhibitory activity in vitro | 1. Improper storage of stock solutions: Repeated freeze-thaw cycles or prolonged storage at improper temperatures can affect compound integrity.2. Solvent quality: Degradation of the solvent (e.g., DMSO) can impact the stability of the dissolved compound.3. Variability in assay conditions: Minor fluctuations in pH, temperature, or substrate concentration can alter enzyme kinetics and inhibitor performance. | 1. Aliquot stock solutions: Upon reconstitution, create single-use aliquots to minimize freeze-thaw cycles. Store at -20°C for up to 6 months or -80°C for longer-term storage.[1][2]2. Use high-quality, fresh solvent: Use fresh, anhydrous grade DMSO for reconstitution.[2]3. Standardize assay protocol: Ensure consistent buffer conditions, incubation times, and temperatures for all experiments. |
| Reduced efficacy in cell-based assays | 1. Cell permeability issues: While JTT-551 is cell-permeable, its uptake can vary between cell lines and under different culture conditions.2. Compound precipitation: High concentrations of JTT-551 in aqueous media can lead to precipitation, reducing its effective concentration.3. Interaction with media components: Components of the cell culture media may interact with JTT-551, reducing its availability. | 1. Optimize incubation time and concentration: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.2. Visually inspect for precipitation: Before adding to cells, ensure the final dilution in media is clear. If precipitation is observed, consider using a lower concentration or a different formulation approach.3. Use serum-free media for treatment: If possible, treat cells in serum-free or low-serum media to minimize potential interactions. |
| Variable in vivo results | 1. Suboptimal formulation for oral administration: The bioavailability of JTT-551 can be influenced by the vehicle used for oral gavage.2. Animal-to-animal variability: Differences in metabolism and absorption can lead to varied responses.3. Timing of administration and measurement: The pharmacokinetic profile of JTT-551 will influence the optimal timing for observing its pharmacological effects. | 1. Use a consistent and appropriate vehicle: For in vivo studies in mice, JTT-551 has been administered orally in a 0.5% methylcellulose solution.[3]2. Increase sample size: Use a sufficient number of animals per group to account for biological variability.3. Conduct pharmacokinetic studies: If possible, perform preliminary pharmacokinetic studies to determine the time to maximum concentration (Tmax) and inform the timing of your endpoint measurements. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for JTT-551?
A1: Solid JTT-551 should be stored at +2°C to +8°C and protected from light.[2] Upon reconstitution in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Stock solutions are reported to be stable for up to six months at -20°C.[1][2]
Q2: What is the best solvent for reconstituting JTT-551?
A2: JTT-551 can be dissolved in DMSO.[2] For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Q3: Are there any known degradation products of JTT-551?
A3: There is no publicly available information detailing the specific degradation products of JTT-551. To minimize potential degradation, it is crucial to adhere to the recommended storage and handling procedures.
Q4: Why were the clinical trials for JTT-551 discontinued? Was it due to stability issues?
A4: Clinical trials for JTT-551 were discontinued due to insufficient efficacy in patients and the observation of adverse effects.[4] There is no indication from available literature that stability issues were a contributing factor to the discontinuation.
Q5: Can JTT-551 be used in long-term in vivo studies?
A5: Yes, JTT-551 has been used in chronic administration studies in mice. For example, it has been administered daily for up to six weeks in diet-induced obesity models.[3] For such studies, consistent formulation and daily preparation of the dosing solution from a stable stock are recommended to ensure consistent exposure.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol is based on methodologies described for assessing the inhibitory activity of JTT-551 against Protein Tyrosine Phosphatase 1B (PTP1B).
-
Objective: To determine the in vitro inhibitory effect of JTT-551 on PTP1B activity.
-
Materials:
-
Recombinant human PTP1B enzyme
-
JTT-551
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of JTT-551 in DMSO.
-
Create a series of dilutions of JTT-551 in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well containing the different concentrations of JTT-551 or vehicle control.
-
Incubate for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each JTT-551 concentration and determine the IC50 value.
-
In Vivo Oral Administration in a Mouse Model
This protocol provides a general workflow for the oral administration of JTT-551 to mice, as described in studies on diet-induced obesity.[3]
-
Objective: To assess the in vivo efficacy of JTT-551 following oral administration.
-
Materials:
-
JTT-551
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Appropriate mouse model (e.g., db/db mice or diet-induced obese mice)
-
-
Procedure:
-
Prepare a fresh suspension of JTT-551 in the vehicle each day of the study.
-
Determine the appropriate dose based on the study design (e.g., 3 mg/kg or 30 mg/kg).[1]
-
Administer the JTT-551 suspension or vehicle control to the mice via oral gavage.
-
Monitor the animals for any adverse effects.
-
At predetermined time points, collect blood samples or tissues for analysis of relevant biomarkers (e.g., blood glucose, insulin levels, or target protein phosphorylation).
-
Visualizations
Caption: JTT-551 inhibits PTP1B, preventing dephosphorylation of the insulin receptor.
Caption: In vitro PTP1B inhibition assay workflow.
Caption: Troubleshooting logic for inconsistent JTT-551 experimental results.
References
Troubleshooting inconsistent results with JTT-551
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JTT-551?
A1: JTT-551 is a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of both insulin and leptin signaling pathways.[1][2] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream signaling molecules, leading to improved glucose metabolism.[1][3] It also enhances leptin signaling, which can contribute to anti-obesity effects.[2]
Q2: What is the selectivity profile of JTT-551?
A2: JTT-551 exhibits clear selectivity for PTP1B over other protein tyrosine phosphatases such as TCPTP, CD45, and LAR.[1][3] This selectivity is crucial for minimizing off-target effects in experimental models. The inhibitory constants (Ki) for these enzymes are summarized in the table below.
Q3: What are the recommended storage conditions for JTT-551?
A3: For long-term storage (months to years), JTT-551 should be stored at -20°C in a dry and dark environment.[4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q4: In which experimental models has JTT-551 been shown to be effective?
A4: JTT-551 has demonstrated efficacy in both in vitro and in vivo models. In vitro, it enhances insulin-stimulated glucose uptake in L6 rat skeletal myoblasts.[1][3] In vivo, it has been shown to improve glucose metabolism and insulin sensitivity in ob/ob and db/db mice, which are genetic models of obesity and type 2 diabetes.[1] It has also shown anti-obesity effects in diet-induced obesity (DIO) mice.[2]
Troubleshooting Inconsistent Results
Problem 1: Higher than expected variability in in vitro PTP1B inhibition assays.
| Potential Cause | Recommended Solution |
| JTT-551 Solubility Issues | Ensure complete solubilization of JTT-551 in an appropriate solvent like DMSO before preparing final dilutions in aqueous assay buffers. Precipitates can lead to inaccurate concentrations. |
| Enzyme Activity | Confirm the activity of the recombinant PTP1B enzyme. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles. It is advisable to run a positive control with a known inhibitor like sodium orthovanadate. |
| Substrate Concentration | Ensure the substrate concentration (e.g., p-nitrophenyl phosphate or a phosphopeptide) is appropriate for the assay conditions and consistent across all wells. |
| Assay Conditions | Maintain consistent incubation times, temperature, and pH across all experiments. Minor variations can significantly impact enzyme kinetics. |
Problem 2: Inconsistent effects on glucose uptake in cell-based assays.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic responses. Ensure cells are healthy and not overly confluent. |
| Serum Starvation Conditions | Optimize the duration of serum starvation before insulin stimulation. Insufficient starvation can lead to high basal glucose uptake, masking the effect of JTT-551 and insulin. |
| Insulin Concentration and Incubation Time | Titrate the insulin concentration and optimize the stimulation time to achieve a robust and reproducible response in your specific cell line. |
| Glucose Analog and Detection Method | Be aware of the limitations of the glucose analog used (e.g., 2-NBDG vs. 2-deoxyglucose). Ensure the detection method is sensitive and linear within the range of your experimental results. |
Problem 3: Variable efficacy in animal models (e.g., ob/ob, db/db mice).
| Potential Cause | Recommended Solution |
| Animal Model Variability | Be aware of the inherent physiological differences between mouse models. For example, db/db mice have a more severe diabetic phenotype than ob/ob mice, which can influence the observed efficacy of JTT-551.[6] Factors such as age, sex, and gut microbiota can also contribute to variability. |
| Drug Formulation and Administration | Ensure consistent formulation and administration of JTT-551. For oral gavage, ensure the compound is properly suspended or dissolved and that the dosing volume is accurate for the animal's body weight. |
| Pharmacokinetics and Bioavailability | The route of administration and the vehicle used can impact the absorption and distribution of JTT-551. Consider performing pharmacokinetic studies to determine the optimal dosing regimen for your specific experimental setup. |
| Diet and Housing Conditions | Standardize the diet and housing conditions of the animals, as these can significantly impact metabolic parameters and the response to treatment. |
Quantitative Data Summary
| Parameter | Enzyme/Cell Line | Value | Reference |
| Ki (PTP1B) | Human recombinant PTP1B | 0.22 µM | [1][3] |
| Ki (TCPTP) | T-cell protein tyrosine phosphatase | 9.3 µM | [1][3] |
| Ki (CD45) | CD45 protein tyrosine phosphatase | > 30 µM | [1][3] |
| Ki (LAR) | Leukocyte common antigen-related PTP | > 30 µM | [5] |
| In Vitro Glucose Uptake | L6 rat skeletal myoblasts | Dose-dependent increase at 10 and 30 µM | [5] |
| In Vivo Efficacy (ob/ob mice) | Single administration | Enhanced liver IR phosphorylation and reduced glucose levels | [1][3] |
| In Vivo Efficacy (db/db mice) | Chronic administration | Hypoglycemic effect without body weight gain | [1][3] |
Experimental Protocols
In Vitro PTP1B Inhibition Assay
-
Reagents and Materials:
-
Recombinant human PTP1B
-
Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
JTT-551 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of JTT-551 in the assay buffer.
-
Add a fixed amount of PTP1B enzyme to each well of the microplate containing either the diluted JTT-551 or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPP substrate to each well.
-
Monitor the absorbance at 405 nm over time to measure the formation of p-nitrophenol.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.
-
In Vivo Studies in db/db Mice
-
Animals:
-
Male db/db mice (e.g., 6 weeks old)
-
Age-matched wild-type control mice
-
-
Procedure:
-
Acclimatize the animals to the housing conditions for at least one week.
-
Divide the db/db mice into vehicle control and JTT-551 treatment groups.
-
Prepare the JTT-551 formulation for oral administration (e.g., suspended in 0.5% methylcellulose).
-
Administer JTT-551 or vehicle orally once daily for the duration of the study (e.g., 4 weeks).[5]
-
Monitor body weight and food intake regularly.
-
Collect blood samples at specified time points (e.g., weekly) to measure blood glucose, insulin, triglycerides, and total cholesterol.[5]
-
At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue can be collected for further analysis (e.g., Western blotting for insulin receptor phosphorylation).
-
Visualizations
Caption: Insulin signaling pathway and the inhibitory action of JTT-551 on PTP1B.
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel insights into the genetically obese (ob/ob) and diabetic (db/db) mice: two sides of the same coin - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential reasons for JTT-551's clinical trial failure
Technical Support Center: JTT-551 Case Study
This technical support center provides information and troubleshooting guidance for researchers working on Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, using the clinical trial failure of JTT-551 as a case study. The following FAQs, data summaries, and guides are intended to help researchers navigate common challenges in this area of drug development.
Frequently Asked Questions (FAQs)
Q1: What was the intended mechanism of action for JTT-551?
A1: JTT-551 was developed as a selective, mixed-type inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2][3] PTP1B is a key negative regulator of both the insulin and leptin signaling pathways.[1][4] By inhibiting PTP1B, JTT-551 was designed to enhance the phosphorylation of the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2). This enhancement was expected to increase downstream signaling, leading to improved glucose uptake and increased sensitivity to leptin, thereby treating type 2 diabetes and obesity.[1][4][5]
Caption: Intended signaling pathways targeted by JTT-551.
Q2: What did the preclinical data for JTT-551 suggest?
A2: Preclinical studies indicated that JTT-551 was a potent and selective PTP1B inhibitor with promising in vitro and in vivo activity. It showed good selectivity for PTP1B over other related phosphatases and demonstrated positive effects in cell-based assays and animal models of diabetes and obesity.[1][2][4][5]
Table 1: In Vitro Inhibitory Activity of JTT-551
| Target Phosphatase | Inhibition Constant (Ki) | Reference(s) |
|---|---|---|
| PTP1B | 0.22 µM | [1][2][6] |
| TCPTP | 9.3 µM | [1][2][6] |
| CD45 | > 30 µM | [1][2][6] |
Table 2: Summary of In Vivo Effects of JTT-551 in Mice Models
| Animal Model | Administration | Key Outcomes | Reference(s) |
|---|---|---|---|
| ob/ob Mice | Single dose | Enhanced liver IR phosphorylation, reduced blood glucose. | [1][2] |
| db/db Mice | Chronic | Hypoglycemic effect without body weight gain. | [1][2] |
| Diet-Induced Obese (DIO) Mice | Chronic | Anti-obesity effect, improved glucose and lipid metabolism. | [4][5] |
| Diet-Induced Obese (DIO) Mice | Single dose (with leptin) | Enhanced hypothalamic STAT3 phosphorylation and satiety. |[4][5] |
Q3: Why was JTT-551's clinical development discontinued?
A3: Despite promising preclinical results, the clinical development of JTT-551 was halted. Publicly available scientific reviews suggest the termination was due to a combination of insufficient efficacy in human patients and the occurrence of unexpected adverse effects .[2][7][8] This highlights a common challenge in drug development where positive outcomes in animal models do not always translate to clinical effectiveness and safety in humans.
Q4: What are the key challenges in developing PTP1B inhibitors?
A4: Developing PTP1B inhibitors has proven difficult for several reasons:
-
High Conservation of Active Site: The catalytic site of PTP1B is highly conserved among other protein tyrosine phosphatases (PTPs), such as TCPTP.[7] This makes achieving high selectivity challenging, and off-target inhibition can lead to adverse effects.
-
Charged Active Site: The active site contains a highly charged arginine residue, making it difficult for drug candidates to have both high potency and good cell permeability/oral bioavailability.
-
Translational Failure: As seen with JTT-551 and other candidates like trodusquemine and ertiprotafib, promising preclinical data in rodent models often fails to translate into sufficient efficacy or an acceptable safety profile in human clinical trials.[2][7][8][9]
Troubleshooting Guides
Scenario 1: My PTP1B inhibitor shows high in vitro potency but fails in cell-based assays.
This is a common issue that can stem from several factors related to the compound's properties or the assay design. Use the following workflow to troubleshoot.
Caption: Troubleshooting workflow for poor cellular activity.
Scenario 2: Preclinical animal models show positive efficacy, but this may not translate to humans. What are potential discrepancies?
The failure of preclinical efficacy to translate to humans (as seen with JTT-551) is a major hurdle. Key reasons involve differences in physiology, metabolism, and the complexity of human disease.
Caption: Logic of preclinical to clinical translation failure.
Experimental Protocols
1. PTP1B Enzyme Inhibition Assay (General Protocol)
This protocol is based on the methods described for JTT-551 evaluation, using a synthetic substrate.[1]
-
Objective: To determine the in vitro inhibitory activity (IC₅₀ or Ki) of a test compound against PTP1B.
-
Materials:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Test compound dissolved in DMSO.
-
96-well microplate.
-
Plate reader capable of measuring absorbance at 405 nm.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in DMSO and then dilute into the Assay Buffer.
-
Add 10 µL of the compound dilution to wells of a 96-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Add 80 µL of PTP1B enzyme solution (pre-diluted in Assay Buffer) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of pNPP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Read the absorbance at 405 nm. The product (p-nitrophenol) is yellow.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Ki can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at various substrate concentrations.
-
2. Cell-Based Insulin-Stimulated Glucose Uptake Assay (General Protocol)
This protocol is based on methods used to evaluate JTT-551's effect on muscle cells.[1][3]
-
Objective: To measure the effect of a test compound on glucose uptake in an insulin-sensitive cell line (e.g., L6 myotubes or differentiated 3T3-L1 adipocytes).
-
Materials:
-
Differentiated L6 myotubes in a 24-well plate.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin solution.
-
Test compound.
-
2-deoxy-D-[³H]-glucose (radioactive tracer).
-
Phloretin (glucose transport inhibitor).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Differentiate L6 myoblasts into myotubes.
-
Serum-starve the myotubes for 3-4 hours in KRH buffer.
-
Pre-incubate the cells with the test compound or vehicle (DMSO) for a defined period (e.g., 2 hours).
-
Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 20 minutes. Include a non-insulin-stimulated control.
-
Add 2-deoxy-D-[³H]-glucose to each well and incubate for 10 minutes to allow for glucose uptake.
-
Stop the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold KRH buffer containing phloretin.
-
Lyse the cells with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content in each well.
-
Compare the glucose uptake in compound-treated cells versus vehicle-treated cells to determine the compound's effect.
-
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential adverse effects related to the use of JTT-551 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is JTT-551 and what is its primary mechanism of action?
A1: JTT-551 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor and its downstream substrates, leading to improved glucose metabolism.[3][4] It has been investigated for its potential therapeutic effects in type 2 diabetes and obesity.[4][5]
Q2: What are the known preclinical adverse effects of JTT-551?
A2: The most prominently reported adverse effect of JTT-551 in preclinical studies is a dose-dependent reduction in food intake, which can be characterized as a feeding deterrent effect, particularly at high doses (e.g., 100 mg/kg in mice).[1] While clinical development was halted due to undesirable adverse effects in humans, detailed public reports of other specific preclinical toxicities are limited.[5][6]
Q3: Is the feeding deterrent effect observed at all doses?
A3: No, the feeding deterrent effect appears to be dose-dependent. Studies in db/db mice using doses of 3 mg/kg and 30 mg/kg for 4 weeks did not report a significant impact on food intake.[2] However, a study in diet-induced obese (DIO) mice showed that chronic administration of 100 mg/kg of JTT-551 mixed in the food led to a significant decrease in cumulative calorie intake.[1]
Troubleshooting Guides
Issue 1: Reduced Food Intake and Body Weight in Experimental Animals
Symptoms:
-
Significant decrease in daily food consumption in animals treated with high doses of JTT-551 (e.g., 100 mg/kg in mice).
-
Progressive body weight loss that may not be attributable to the intended therapeutic effect.
Possible Causes:
-
High Dose of JTT-551: The compound may act as a feeding deterrent at high concentrations.[1]
-
Enhanced Leptin Sensitivity: As a PTP1B inhibitor, JTT-551 enhances leptin signaling, which can suppress appetite.[1][7]
Mitigation Strategies and Experimental Protocols:
1. Dose Optimization:
-
Recommendation: If the primary goal is to study the effects on glucose metabolism without the confounding variable of reduced food intake, consider using a lower dose range.
-
Experimental Protocol: Dose-Response Study
-
Animal Model: Use the appropriate mouse model for your study (e.g., db/db mice for diabetes, DIO mice for obesity).
-
Groups:
-
Vehicle control
-
JTT-551 at 3 mg/kg (p.o., once daily)
-
JTT-551 at 10 mg/kg (p.o., once daily)
-
JTT-551 at 30 mg/kg (p.o., once daily)
-
-
Administration: Prepare JTT-551 in a suitable vehicle (e.g., 0.5% methylcellulose) for oral gavage. For solubility, JTT-551 as a diHCl salt can be dissolved in DMSO (e.g., 50 mg/ml) and then further diluted.[8]
-
Monitoring: Measure daily food and water intake, and body weight twice weekly for the duration of the study (e.g., 4 weeks).[2]
-
Analysis: Determine the highest dose that achieves the desired pharmacological effect on glucose metabolism without significantly impacting food intake.
-
Quantitative Data Summary: JTT-551 Dose-Dependent Effects in Mice
| Dose | Animal Model | Effect on Blood Glucose | Effect on Food Intake | Reference |
| 3 mg/kg (p.o.) | db/db mice | Dose-dependent decrease | Not reported as significant | [2] |
| 30 mg/kg (p.o.) | db/db mice | Dose-dependent decrease | Not reported as significant | [2] |
| 100 mg/kg (in food) | DIO mice | Tendency to decrease | Significant decrease | [1] |
2. Pair-Feeding Protocol:
-
Recommendation: To isolate the pharmacological effects of JTT-551 from the physiological effects of caloric restriction, a pair-feeding study is recommended when using doses that are known to reduce food intake.
-
Experimental Protocol: Pair-Feeding Study
-
Animal Model: Diet-induced obese (DIO) mice.
-
Groups:
-
Group A (Ad libitum Control): Fed a control diet ad libitum.
-
Group B (JTT-551 Treated): Fed a diet containing JTT-551 (e.g., 100 mg/kg) ad libitum.
-
Group C (Pair-Fed Control): Fed a control diet, with the amount of food restricted daily to match the average daily intake of the JTT-551 Treated group from the previous day.
-
-
Procedure:
-
House all animals individually for accurate food intake measurement.
-
Measure the food intake of Group B every 24 hours.
-
On the following day, provide Group C with the same amount of control diet that Group B consumed.
-
-
Monitoring: Measure body weight, body composition (if possible), and relevant metabolic parameters (e.g., blood glucose, insulin) in all groups.
-
Analysis: Compare the outcomes in the JTT-551 treated group to the pair-fed control group. This will help differentiate the effects of the compound from those of reduced calorie intake.
-
dot
Caption: Troubleshooting workflow for addressing reduced food intake.
Issue 2: General Adverse Event Monitoring
Symptoms:
-
Unexpected changes in animal behavior (e.g., lethargy, agitation).
-
Physical signs of distress (e.g., ruffled fur, hunched posture).
-
Significant changes in organ-specific biomarkers.
Possible Causes:
-
Off-target effects: Although JTT-551 is selective for PTP1B over some other phosphatases, the possibility of off-target activity cannot be entirely ruled out.
-
Compound Formulation/Administration Issues: Poor solubility or issues with the vehicle can lead to adverse effects.
Mitigation and Monitoring Strategies:
1. Regular Health Monitoring:
-
Recommendation: Implement a comprehensive monitoring plan for all animals.
-
Protocol:
-
Conduct daily visual inspections of all animals.
-
Record body weights at least twice weekly.
-
Note any changes in behavior, posture, or physical appearance.
-
Monitor food and water intake daily.
-
2. Blood Chemistry and Histopathology:
-
Recommendation: At the end of a chronic study, or if adverse effects are suspected, perform a thorough analysis of blood and tissues.
-
Protocol:
-
Blood Collection: Collect blood samples for analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and a complete blood count (CBC).
-
Necropsy and Histopathology: Perform a gross necropsy and collect major organs (liver, kidneys, heart, spleen, etc.) for histopathological examination to identify any potential tissue damage.
-
3. Compound Formulation and Administration:
-
Recommendation: Ensure proper formulation and administration of JTT-551 to avoid issues related to poor solubility.
-
Protocol:
-
Solubility: JTT-551 is reported to be soluble in DMSO.[8] For in vivo studies, a common practice is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then suspend it in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose for oral administration.
-
Vehicle Control: Always include a vehicle control group to account for any effects of the dosing vehicle itself.
-
Route of Administration: Oral gavage is a common and precise method for administering a known dose. If mixing in food, ensure homogenous distribution to provide consistent dosing.
-
Signaling Pathway Diagram
dot
Caption: JTT-551 inhibits PTP1B, enhancing insulin and leptin signaling.
References
- 1. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of JTT-551
Welcome to the technical support center for JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with JTT-551 in in vivo models, with a particular focus on improving its bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting experiments involving JTT-551.
Issue 1: Poor or inconsistent efficacy of orally administered JTT-551.
-
Question: We are observing lower than expected or highly variable results after oral administration of JTT-551 in our animal models. What could be the cause?
-
Answer: Low and variable oral bioavailability is a common challenge for many PTP1B inhibitors, and JTT-551 is likely no exception. This can be attributed to several factors:
-
Low Aqueous Solubility: JTT-551 is a hydrophobic molecule. While soluble in organic solvents like DMSO[1][2], its poor solubility in aqueous gastrointestinal fluids can significantly limit its dissolution and subsequent absorption.
-
Low Intestinal Permeability: Some reports suggest that JTT-551 has low cell membrane permeability[3]. The intestinal epithelium presents a significant barrier to the absorption of many compounds, and those with low permeability will have limited systemic uptake.
-
First-Pass Metabolism: Like many orally administered drugs, JTT-551 may be subject to extensive metabolism in the gut wall and liver before it reaches systemic circulation, reducing the amount of active compound.
-
Troubleshooting Steps & Recommendations:
-
Physicochemical Characterization:
-
Aqueous Solubility: If not already determined, assess the aqueous solubility of your JTT-551 batch at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8). This will help in selecting an appropriate formulation strategy.
-
Permeability Assessment: An in vitro Caco-2 permeability assay is the industry standard to predict in vivo intestinal absorption[4][5][6]. This will provide quantitative data on the intestinal permeability of JTT-551 and indicate if it is a substrate for efflux transporters like P-glycoprotein.
-
-
Formulation Optimization:
-
Co-solvents: For preclinical studies, using a co-solvent system can enhance the solubility of JTT-551 in the dosing vehicle. However, the potential for drug precipitation upon dilution in the aqueous environment of the stomach should be considered.
-
Lipid-Based Formulations: Given the hydrophobic nature of JTT-551, lipid-based drug delivery systems (LBDDS) are a promising approach. These formulations can enhance oral bioavailability by:
-
Improving solubilization of the drug in the gastrointestinal tract.
-
Facilitating lymphatic transport, which can bypass first-pass metabolism.
-
-
Surfactants and Emulsifiers: The inclusion of surfactants can improve the wettability and dissolution rate of poorly soluble drugs[7]. Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
-
Amorphous Solid Dispersions (ASDs): Creating an ASD of JTT-551 with a hydrophilic polymer can increase its dissolution rate and extent by preventing crystallization in the solid state[8].
-
Nanoparticle Formulations: Reducing the particle size of JTT-551 to the nanoscale can significantly increase its surface area, leading to a faster dissolution rate[6][9]. Nanoparticle formulations of other enzyme inhibitors have shown promise in improving bioavailability[10][11].
-
Issue 2: Difficulty in preparing a suitable formulation for in vivo oral dosing.
-
Question: We are struggling to prepare a stable and homogenous formulation of JTT-551 for oral gavage in our animal studies. What are some recommended starting points?
-
Answer: JTT-551 is known to be soluble in DMSO[1][2]. While suitable for in vitro experiments, high concentrations of DMSO can be toxic in animals. Therefore, a multi-component vehicle is often necessary for in vivo studies.
Recommended Starting Formulations for Preclinical Studies:
| Formulation Component | Purpose | Example Excipients | Considerations |
| Solubilizing Agent | To dissolve JTT-551 | DMSO, PEG 400, Ethanol | Minimize the percentage of organic solvents to avoid toxicity. |
| Suspending Agent | To maintain homogeneity if the drug precipitates | Methylcellulose, Carboxymethylcellulose | Important for ensuring consistent dosing. |
| Wetting Agent/Surfactant | To improve the dispersibility of the drug particles | Tween 80, Polysorbates | Can also enhance solubility and absorption. |
| Lipid Vehicle | To enhance solubility and absorption | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | Particularly relevant for hydrophobic compounds like JTT-551. |
Experimental Protocol: Preparation of a Suspension Formulation for Oral Gavage
-
Solubilization: Dissolve the required amount of JTT-551 in a minimal volume of a suitable organic solvent (e.g., DMSO).
-
Vehicle Preparation: In a separate container, prepare the aqueous vehicle containing a suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% v/v Tween 80) in water.
-
Dispersion: While vortexing the aqueous vehicle, slowly add the drug solution from step 1.
-
Homogenization: Continue to mix the suspension thoroughly to ensure a uniform particle size distribution. Sonication can be used to aid in creating a fine suspension.
-
Stability: Visually inspect the suspension for any signs of precipitation or aggregation before each use. Prepare fresh formulations regularly.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of JTT-551 is crucial for interpreting experimental results. JTT-551 is a PTP1B inhibitor that enhances both insulin and leptin signaling pathways.
JTT-551 and the Insulin Signaling Pathway
PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, JTT-551 enhances the phosphorylation of the insulin receptor (IR) and its downstream substrates, leading to improved glucose uptake and metabolism[3][12].
Caption: JTT-551 enhances insulin signaling by inhibiting PTP1B.
JTT-551 and the Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway. By inhibiting PTP1B, JTT-551 can enhance leptin sensitivity, which plays a role in regulating appetite and energy expenditure[13].
Caption: JTT-551 enhances leptin signaling by inhibiting PTP1B.
Experimental Workflow: Evaluating a Novel Formulation of JTT-551
The following workflow outlines the key steps to assess the efficacy of a new JTT-551 formulation aimed at improving oral bioavailability.
References
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Nanoparticle Formulations of Poly (ADP-ribose) Polymerase Inhibitors for Cancer Therapy [frontiersin.org]
- 7. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Phytochemical mediated gold nanoparticles and their PTP 1B inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PTP1B Inhibitors: JTT-551 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] The development of potent and selective PTP1B inhibitors is a significant area of research. This guide provides an objective comparison of JTT-551, a notable PTP1B inhibitor, with other key inhibitors such as Trodusquemine, Claramine, and the antisense oligonucleotide IONIS-PTP1BRx.
Executive Summary
This guide delves into the comparative efficacy and characteristics of several PTP1B inhibitors. JTT-551 is a potent, selective, mixed-type inhibitor of PTP1B.[1][3] Trodusquemine (MSI-1436) is a naturally derived allosteric inhibitor, and Claramine is a synthetic, more easily manufactured analog of Trodusquemine.[4][5] In contrast, IONIS-PTP1BRx (formerly ISIS-PTP1BRx) employs an antisense mechanism to reduce PTP1B expression. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to offer a comprehensive overview of their performance.
Data Presentation: Quantitative Comparison of PTP1B Inhibitors
The following tables summarize the in vitro potency and selectivity of JTT-551, Trodusquemine, and Claramine, as well as the clinical trial outcomes for IONIS-PTP1BRx. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Inhibitor | Target | Mechanism of Action | Ki / IC50 (PTP1B) | Ki / IC50 (TCPTP) | Selectivity (TCPTP/PTP1B) |
| JTT-551 | PTP1B | Mixed-type inhibitor | Ki: 0.22 µM[1][3] | Ki: 9.3 µM[1][3] | ~42-fold |
| Trodusquemine (MSI-1436) | PTP1B | Non-competitive allosteric inhibitor | IC50: ~1 µM | IC50: 224 µM | ~224-fold |
| Claramine | PTP1B | Selective inhibitor | Not explicitly reported | Not explicitly reported | Selective for PTP1B over TC-PTP[4] |
TCPTP (T-cell protein tyrosine phosphatase) is the most closely related homolog to PTP1B, and selectivity against it is a key indicator of an inhibitor's specificity.
Table 2: In Vivo Effects in Preclinical Models
| Inhibitor | Animal Model | Key Findings |
| JTT-551 | ob/ob and db/db mice | Dose-dependently decreased blood glucose levels and enhanced insulin receptor phosphorylation in the liver.[3] In diet-induced obese mice, it showed anti-obesity effects and improved glucose and lipid metabolism.[6][7] |
| Trodusquemine (MSI-1436) | Diet-induced obese mice | Suppressed appetite, reduced body weight in a fat-specific manner, and improved plasma insulin and leptin levels.[8] |
| Claramine | Diabetic mice | Effectively restored glycemic control in glucose and insulin tolerance tests. A single dose suppressed feeding and caused weight loss.[4][9] |
Table 3: Clinical Trial Data for IONIS-PTP1BRx
| Compound | Mechanism | Phase | Key Findings |
| IONIS-PTP1BRx | Antisense oligonucleotide (reduces PTP1B mRNA) | Phase 2 | Statistically significant reductions in body weight and hemoglobin A1c (HbA1c) in patients with type 2 diabetes. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental setups discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
PTP1B Inhibition Assay
This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity.
-
Principle: The assay utilizes p-nitrophenyl phosphate (pNPP) as a substrate. PTP1B dephosphorylates pNPP to p-nitrophenol, which is a chromogenic product that can be quantified by measuring its absorbance at 405 nm.
-
Materials:
-
Recombinant human PTP1B enzyme
-
pNPP substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (JTT-551, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the PTP1B enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compound or vehicle control to the wells.
-
Pre-incubate the enzyme with the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate for a defined period (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., 1N NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value.
-
Glucose Uptake Assay in L6 Rat Skeletal Myoblasts
This cell-based assay assesses the effect of PTP1B inhibitors on insulin-stimulated glucose uptake.
-
Principle: L6 myoblasts are differentiated into myotubes, which are responsive to insulin. The uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[3H]glucose, is measured in the presence or absence of insulin and the test compound.
-
Materials:
-
L6 rat skeletal myoblasts
-
Cell culture reagents (DMEM, FBS, etc.)
-
Insulin
-
2-deoxy-D-[3H]glucose
-
Test compounds
-
Scintillation cocktail and counter
-
-
Procedure:
-
Culture L6 myoblasts and differentiate them into myotubes in multi-well plates.
-
Serum-starve the myotubes for several hours to establish a baseline.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for a defined period (e.g., 20 minutes).
-
Add 2-deoxy-D-[3H]glucose to each well and incubate for a short period (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular radiolabeled glucose.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Quantify the amount of glucose uptake and compare the effects of the test compound with the control groups.
-
In Vivo Glucose Tolerance Test (GTT) in Mice
This in vivo experiment evaluates the effect of a PTP1B inhibitor on glucose metabolism in a diabetic or obese animal model.
-
Principle: After an overnight fast, mice are administered an oral glucose load. Blood glucose levels are then monitored over time to assess how efficiently the glucose is cleared from the bloodstream. The test is performed with and without prior administration of the PTP1B inhibitor.
-
Materials:
-
Diabetic or diet-induced obese mice (e.g., db/db or DIO mice)
-
Test compound
-
Glucose solution for oral gavage
-
Glucometer and test strips
-
-
Procedure:
-
House the mice under controlled conditions and acclimate them to handling.
-
Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage) at a specified time before the glucose challenge.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Measure the baseline blood glucose level (time 0) from a tail snip.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify the glucose tolerance.
-
Compare the GTT profiles and AUC values between the compound-treated and vehicle-treated groups.
-
Concluding Remarks
The landscape of PTP1B inhibitors is diverse, with compounds like JTT-551, Trodusquemine, and Claramine demonstrating significant potential in preclinical models through direct enzyme inhibition. JTT-551 stands out for its potent and selective inhibitory activity.[1][3] Trodusquemine and its analog Claramine offer an alternative allosteric inhibition mechanism with demonstrated in vivo efficacy.[4][8] Meanwhile, IONIS-PTP1BRx represents a novel approach by targeting the genetic source of PTP1B, showing promise in clinical trials.
The choice of an optimal PTP1B inhibitor for further development depends on a multitude of factors including potency, selectivity, pharmacokinetic properties, and the specific therapeutic application. While the clinical development of some of these small molecule inhibitors has been discontinued, the knowledge gained from these studies continues to inform the design of next-generation PTP1B-targeted therapies.[2] The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their ongoing efforts to develop effective treatments for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Analysis of JTT-551 and Trodusquemine: PTP1B Inhibitors in the Spotlight
In the landscape of therapeutic development for metabolic disorders, protein tyrosine phosphatase 1B (PTP1B) has emerged as a compelling target. Its role as a negative regulator of both insulin and leptin signaling pathways positions its inhibitors as promising candidates for the treatment of type 2 diabetes and obesity. This guide provides a detailed comparison of two such inhibitors, JTT-551 and trodusquemine, focusing on their efficacy as demonstrated in preclinical studies.
Mechanism of Action: Targeting a Key Metabolic Regulator
Both JTT-551 and trodusquemine exert their therapeutic effects by inhibiting PTP1B. This enzyme plays a crucial role in dephosphorylating and thereby inactivating the insulin receptor (IR) and the leptin receptor-associated Janus kinase 2 (JAK2). By inhibiting PTP1B, these compounds enhance the phosphorylation of these key signaling molecules, leading to amplified downstream signaling. This ultimately results in improved insulin sensitivity and a more robust response to leptin, a hormone that regulates appetite and energy expenditure.
While both drugs target PTP1B, they exhibit different modes of inhibition. JTT-551 is a mixed-type inhibitor, whereas trodusquemine acts as a non-competitive, allosteric inhibitor.[1] This fundamental difference in their interaction with the enzyme may contribute to variations in their overall pharmacological profiles.
In Vitro Efficacy: A Look at a Cellular Level
Biochemical assays have been employed to determine the potency and selectivity of these inhibitors.
| Compound | Target | Inhibition Constant | Selectivity |
| JTT-551 | PTP1B | Kᵢ = 0.22 µM[2] | Selective over TCPTP (Kᵢ = 9.3 µM), CD45 (Kᵢ > 30 µM), and LAR (Kᵢ > 30 µM)[2][3] |
| Trodusquemine | PTP1B | IC₅₀ ≈ 1 µM[4] | ~200-fold preference over TCPTP (IC₅₀ = 224 µM)[4] |
These in vitro data highlight the potency of both compounds in inhibiting PTP1B. JTT-551 demonstrates a lower inhibition constant, suggesting a higher affinity for the enzyme in this context. Both inhibitors show a favorable selectivity profile against other related phosphatases, which is a critical factor in minimizing off-target effects.
Preclinical Efficacy in Animal Models: From Bench to Bedside
The true test of these inhibitors lies in their performance in in vivo models of metabolic disease. The following tables summarize key findings from studies conducted in various mouse models of obesity and diabetes.
Effects on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice
| Compound | Animal Model | Dosage and Administration | Duration | Effect on Body Weight | Effect on Food/Calorie Intake |
| JTT-551 | Diet-Induced Obese (DIO) Mice | 100 mg/kg in food[5] | 6 weeks | Significant decrease from 6 weeks (p < 0.05)[5] | Significant decrease from 6 weeks (p < 0.05)[5] |
| Trodusquemine | High-Fat Diet (HFD)-fed LDLR-/- Mice | Single dose of 10 mg/kg (i.p.) | Single dose | ~20% reduction[6] | Not explicitly quantified in this study |
Effects on Glucose Metabolism and Insulin Sensitivity
| Compound | Animal Model | Dosage and Administration | Key Findings |
| JTT-551 | db/db Mice | 3 and 30 mg/kg (p.o.) once daily[3] | Dose-dependent decrease in blood glucose at days 7, 14, and 28[3] |
| ob/ob Mice | 10 mg/kg/day | Reduction in blood glucose and insulin levels[7] | |
| Trodusquemine | ob/ob Mice | Not specified | Improved plasma insulin levels[6] |
These in vivo studies demonstrate the potential of both JTT-551 and trodusquemine to ameliorate key aspects of metabolic syndrome. JTT-551 has shown efficacy in reducing body weight, food intake, and blood glucose in genetic and diet-induced models of obesity and diabetes. Trodusquemine has also demonstrated significant effects on body weight and fat mass, alongside improvements in insulin levels.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
JTT-551 In Vivo Efficacy Study in DIO Mice[5]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet to induce obesity.
-
Compound Administration: JTT-551 is mixed into the high-fat diet at a concentration of 100 mg/kg.
-
Treatment Duration: Mice are fed the JTT-551-containing diet for six weeks.
-
Data Collection: Body weight and food intake are measured regularly throughout the study.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests to determine significance (e.g., Dunnett's test).
Trodusquemine In Vivo Efficacy Study in HFD-fed Mice[6]
-
Animal Model: Male LDLR-/- mice are fed a high-fat diet.
-
Compound Administration: A single dose of trodusquemine (10 mg/kg) is administered via intraperitoneal (i.p.) injection.
-
Data Collection: Body weight is measured before and after the administration of the compound.
-
Data Analysis: The percentage change in body weight is calculated to determine the effect of the treatment.
Conclusion
Both JTT-551 and trodusquemine have demonstrated promising preclinical efficacy as PTP1B inhibitors for the potential treatment of obesity and type 2 diabetes. JTT-551 exhibits a lower in vitro inhibition constant, while both compounds show significant effects on body weight and glucose metabolism in various animal models. The provided data and experimental outlines offer a foundation for researchers to compare these two molecules and to inform further drug development efforts targeting the PTP1B pathway. It is important to note that direct head-to-head comparative studies are lacking, and the presented data are from separate studies with different experimental designs. Therefore, direct comparisons of the magnitude of effects should be made with caution.
References
- 1. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
JTT-551: A Comparative Guide to its PTP1B Inhibitory Effect
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JTT-551, a protein tyrosine phosphatase 1B (PTP1B) inhibitor, with other relevant alternatives. The information is supported by experimental data to validate the inhibitory effects of JTT-551 on PTP1B, a key negative regulator in insulin and leptin signaling pathways.[1][2] Overexpression of PTP1B has been linked to the pathogenesis of several human diseases, including metabolic disorders and neurodegenerative diseases.[3]
Comparative Analysis of PTP1B Inhibitors
The following table summarizes the quantitative data for JTT-551 and other notable PTP1B inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | PTP1B Inhibition (Kᵢ/IC₅₀) | Selectivity vs. TCPTP (Kᵢ/IC₅₀) | Inhibition Type | Key In Vitro/In Vivo Findings |
| JTT-551 | Kᵢ: 0.22 µM[1][4][5] | Kᵢ: 9.3 µM[1][4][5] | Mixed[1] | Increased insulin-stimulated glucose uptake in L6 cells; Enhanced insulin receptor phosphorylation and reduced glucose levels in ob/ob and db/db mice.[1] |
| Trodusquemine (MSI-1436) | IC₅₀: ~1 µM[6][7][8] | IC₅₀: 224 µM[6][8] | Non-competitive[7][8] | Augments insulin-stimulated phosphorylation of the IRβ subunit in HepG2 cells and rat hypothalamic tissue.[7] |
| Ertiprotafib | IC₅₀: 1.6 - 29 µM[6] | Not specified | Non-competitive[9] | Also inhibits IkappaB kinase beta (IKK-β) and acts as a dual PPARα and PPARγ agonist.[6] |
| CX08005 | IC₅₀: 0.781 µM | Similar IC₅₀ to PTP1B[10] | Competitive[11] | Improves insulin sensitivity in obese mice. |
| DPM-1001 | IC₅₀: 100 nM[6][12] | Not specified | Non-competitive[12] | Orally bioavailable; improves insulin and leptin signaling in animal models of diet-induced obesity.[13][14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PTP1B Inhibition Assay
This protocol is a standard method for determining the inhibitory activity of a compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[2]
-
Test compound (e.g., JTT-551) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells.
-
Add the recombinant PTP1B enzyme to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[2]
-
Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).[2]
-
Stop the reaction by adding a strong base (e.g., 1 M NaOH).[2]
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[2]
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.
In Vivo Evaluation in Animal Models
This protocol outlines a general procedure for assessing the in vivo efficacy of a PTP1B inhibitor in a diabetic or obese animal model.
Animal Models:
-
Genetically diabetic mice (e.g., db/db mice)
-
Obese mice (e.g., diet-induced obese (DIO) mice or ob/ob mice)[1][15]
Procedure:
-
Acclimate the animals to the housing conditions.
-
Divide the animals into control and treatment groups.
-
Administer the test compound (e.g., JTT-551) or vehicle to the respective groups via an appropriate route (e.g., oral gavage).
-
Monitor key parameters over the treatment period, such as:
-
Blood glucose levels
-
Plasma insulin levels
-
Body weight
-
Food intake
-
-
At the end of the study, tissues such as the liver and muscle can be collected to assess target engagement, for example, by measuring the phosphorylation status of the insulin receptor.[1]
-
Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of PTP1B in key signaling pathways and a typical workflow for inhibitor screening.
Caption: PTP1B's role in the insulin signaling pathway.
Caption: PTP1B's role in the leptin signaling pathway.
Caption: A typical workflow for PTP1B inhibitor screening.
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suggestion of suitable animal models for in vivo studies of protein tyrosine phosphatase 1b (PTP1B) inhibitors using computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
JTT-551: A Comparative Analysis of its Cross-Reactivity with Other Phosphatases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor JTT-551's cross-reactivity profile against various protein tyrosine phosphatases (PTPs). The data presented is compiled from publicly available research to facilitate an objective assessment of JTT-551's selectivity. Detailed experimental methodologies are provided to support the interpretation of the presented data.
Executive Summary
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in both insulin and leptin signaling pathways.[1][2] Its inhibitory action on PTP1B enhances these signaling cascades, making it a therapeutic candidate for type 2 diabetes and obesity.[1][2] This guide focuses on the selectivity of JTT-551, presenting its inhibitory constants (Ki) against a panel of related phosphatases to delineate its cross-reactivity profile.
Data Presentation: JTT-551 Inhibitor Potency (Ki)
The following table summarizes the quantitative data on the inhibitory activity of JTT-551 against its primary target, PTP1B, and other closely related protein tyrosine phosphatases. The data is presented as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Phosphatase Target | JTT-551 Ki (μM) | Fold Selectivity vs. PTP1B |
| PTP1B (Primary Target) | 0.22 [3][4][5] | - |
| TCPTP (T-cell PTP) | 9.3[3][4][5] | 42.3 |
| CD45 (Receptor-type PTP) | >30[3][4][5] | >136.4 |
| LAR (Leukocyte common antigen-related) | >30[3][4][5] | >136.4 |
Data sourced from multiple independent studies.[3][4][5]
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity of JTT-551 against PTP1B and other phosphatases, based on commonly cited methodologies.
In Vitro Phosphatase Inhibition Assay (using p-Nitrophenyl Phosphate - pNPP)
This assay measures the enzymatic activity of phosphatases by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B, TCPTP, CD45, and LAR enzymes
-
JTT-551 (or other test inhibitors)
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of JTT-551 in DMSO. Serially dilute the stock solution in the assay buffer to obtain a range of desired inhibitor concentrations.
-
Enzyme Preparation: Dilute the stock solutions of PTP1B and other phosphatases in the assay buffer to a final concentration that yields a linear reaction rate over the desired assay time.
-
Assay Reaction: a. To each well of a 96-well microplate, add 20 µL of the diluted JTT-551 solution (or vehicle control). b. Add 60 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding. c. Initiate the phosphatase reaction by adding 20 µL of the pNPP substrate solution.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot. b. Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. d. Convert the IC₅₀ value to the inhibitor constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Mandatory Visualizations
Signaling Pathway of PTP1B Inhibition
Caption: PTP1B negatively regulates insulin and leptin signaling.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing JTT-551 cross-reactivity.
References
- 1. PTP1B enzymatic assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
JTT-551: A Reference Compound for Potent and Selective PTP1B Inhibition
For researchers and professionals in drug development, the quest for selective and potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) is paramount in the pursuit of novel therapeutics for metabolic diseases. JTT-551 has emerged as a significant reference compound in this field, demonstrating notable potency and selectivity for PTP1B. This guide provides a comparative analysis of JTT-551 against other known PTP1B inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity.[1][2] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, thereby improving glucose homeostasis and promoting weight management. JTT-551, a thiazole derivative, has been identified as a potent and selective inhibitor of PTP1B.[1]
Comparative Analysis of PTP1B Inhibitors
This section compares the in vitro inhibitory activity of JTT-551 with two other notable PTP1B inhibitors: Trodusquemine (MSI-1436) and Claramine. The data presented below summarizes their potency (Ki and IC50 values) and selectivity against other protein tyrosine phosphatases.
| Compound | PTP1B Ki (μM) | PTP1B IC50 (μM) | TCPTP Ki (μM) | CD45 Ki (μM) | LAR Ki (μM) | Inhibition Type |
| JTT-551 | 0.22 | - | 9.3 | >30 | >30 | Mixed |
| Trodusquemine (MSI-1436) | - | ~1.0 | - | - | - | Allosteric, Non-competitive |
| Claramine | - | Not specified | Selectively inhibits PTP1B over TC-PTP | - | - | Not specified |
Data Summary:
-
JTT-551 exhibits a low micromolar Ki value for PTP1B, indicating high-affinity binding.[1] Its selectivity is noteworthy, with significantly higher Ki values for other phosphatases like TCPTP, CD45, and LAR, demonstrating a favorable selectivity profile.[1]
-
Trodusquemine (MSI-1436) is another well-characterized PTP1B inhibitor with an IC50 in the low micromolar range. It operates through a distinct allosteric mechanism, binding to a site other than the active site to induce a conformational change that inhibits enzyme activity.[3]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize their impact on the relevant signaling pathways and the experimental workflow for their evaluation.
The diagram above illustrates how PTP1B negatively regulates both the insulin and leptin signaling pathways by dephosphorylating key components, the Insulin Receptor (IR) and Janus Kinase 2 (JAK2), respectively. JTT-551 and its alternatives inhibit PTP1B, thereby promoting the phosphorylated, active state of these signaling molecules and enhancing downstream effects like glucose uptake and appetite regulation.
The workflow diagram outlines the key steps in a typical in vitro PTP1B inhibition assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP). This assay is fundamental for determining the potency of inhibitors like JTT-551.
Experimental Protocols
A detailed protocol for an in vitro PTP1B inhibition assay is provided below for researchers to replicate and validate findings.
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., JTT-551) against human PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[6]
-
Test compound (e.g., JTT-551) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sodium Orthovanadate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PTP1B enzyme in the assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Prepare a stock solution of pNPP in the assay buffer. A typical final concentration in the assay is 4 mM.[6]
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and positive control in the assay buffer to achieve a range of desired final concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Test wells: A specific volume of the diluted test compound.
-
Positive control wells: A specific volume of the diluted positive control.
-
Negative control (no inhibitor) wells: The same volume of assay buffer with the solvent used for the test compound.
-
Blank (no enzyme) wells: The same volume of assay buffer.
-
-
Add the PTP1B enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).[6]
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 10-30 minutes).[6] The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a strong base, such as 1 M NaOH.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
JTT-551 stands as a valuable reference compound for PTP1B inhibition due to its demonstrated potency and selectivity. This guide provides a framework for comparing JTT-551 with other inhibitors like Trodusquemine and Claramine. The provided experimental protocol for in vitro PTP1B inhibition assays offers a standardized method for researchers to evaluate and compare the efficacy of these and other novel PTP1B inhibitors. Such comparative studies are essential for advancing the development of new and effective therapies for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of JTT-551: A PTP1B Inhibitor for Metabolic Disease Research
A deep dive into the in vitro and in vivo effects of JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, reveals its potential as a therapeutic agent for type 2 diabetes and obesity. This guide provides a comparative analysis of JTT-551 against other PTP1B inhibitors, supported by experimental data and detailed methodologies for researchers in drug development.
JTT-551 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical role in downregulating insulin and leptin signaling pathways. By inhibiting PTP1B, JTT-551 enhances the action of these key metabolic hormones, leading to improved glucose metabolism and reduced body weight in preclinical models. This guide will explore the in vitro and in vivo pharmacology of JTT-551, offering a comparative perspective with other notable PTP1B inhibitors, trodusquemine and ertiprotafib.
In Vitro Efficacy and Selectivity
The in vitro inhibitory activity of JTT-551 against PTP1B and its selectivity over other protein tyrosine phosphatases are crucial indicators of its therapeutic potential and safety profile.
| Compound | PTP1B Inhibition (Ki/IC50, µM) | TCPTP Inhibition (Ki/IC50, µM) | CD45/LAR Inhibition (Ki, µM) | Selectivity (TCPTP/PTP1B) |
| JTT-551 | 0.22 (Ki)[1] | 9.3 (Ki)[1] | >30[1] | ~42-fold |
| Trodusquemine | 1.0 (IC50)[2] | 224 (IC50)[2] | Not Reported | ~224-fold |
| Ertiprotafib | Non-classic kinetics | Not Reported | Not Reported | Not Reported |
JTT-551 demonstrates potent inhibition of PTP1B with a Ki value of 0.22 µM.[1] Importantly, it exhibits significant selectivity over other phosphatases, including the closely related T-cell protein tyrosine phosphatase (TCPTP), with an approximately 42-fold higher affinity for PTP1B.[1] Trodusquemine also shows high selectivity for PTP1B over TCPTP.[2] In contrast, ertiprotafib displays a more complex, non-classic inhibition kinetic and also functions as a dual agonist for peroxisome proliferator-activated receptors (PPAR) α and γ, which contributes to its metabolic effects.[3]
Cellular Effects: Enhancement of Glucose Uptake
In a cellular context, the ability of a PTP1B inhibitor to enhance insulin-stimulated glucose uptake is a key functional outcome.
| Treatment | Cell Line | Effect on Glucose Uptake |
| JTT-551 | L6 rat skeletal myoblasts | Increased insulin-stimulated glucose uptake[1][4] |
Studies have shown that JTT-551 increases insulin-stimulated glucose uptake in L6 rat skeletal myoblast cells, a widely used model for studying glucose metabolism in muscle tissue.[1][4] This effect is a direct consequence of PTP1B inhibition, which leads to enhanced insulin receptor signaling.
In Vivo Effects: Impact on Metabolism in Animal Models
The in vivo efficacy of JTT-551 has been evaluated in various animal models of obesity and type 2 diabetes, demonstrating significant improvements in key metabolic parameters.
| Compound | Animal Model | Key In Vivo Effects |
| JTT-551 | Diet-Induced Obese (DIO) mice, ob/ob mice, db/db mice | - Enhanced leptin-stimulated STAT3 phosphorylation in the hypothalamus[4][5]- Reduced body weight and food intake[5]- Improved glucose and lipid metabolism[5] |
| Trodusquemine | Diet-Induced Obese mice, LDLR-/- mice | - Reduced body weight and fat mass[6][7]- Improved glucose homeostasis[7]- Reduced total cholesterol and triglyceride levels[6] |
| Ertiprotafib | Insulin-resistant rodent models | - Lowered fasting blood glucose and insulin levels[3][8]- Improved glucose tolerance[3][8]- Lowered triglyceride and free fatty acid levels[3] |
In diet-induced obese (DIO) mice, JTT-551 has been shown to enhance the phosphorylation of STAT3 in the hypothalamus, a key downstream target of the leptin receptor.[4][5] This enhancement of leptin signaling contributes to its anti-obesity effects, including reduced food intake and body weight.[5] Furthermore, chronic administration of JTT-551 improves glucose and lipid metabolism in these animals.[5] Trodusquemine has also demonstrated robust in vivo efficacy, leading to significant reductions in body weight, fat mass, and improvements in glucose and lipid profiles in mouse models of obesity and atherosclerosis.[6][7] Ertiprotafib effectively lowers blood glucose, insulin, and lipid levels in insulin-resistant rodents, though its effects are mediated by both PTP1B inhibition and PPAR agonism.[3][8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
In Vitro PTP1B Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., JTT-551) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to the assay buffer.
-
Add the diluted test compound or vehicle control to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 or Ki value.
In Vitro Glucose Uptake Assay in L6 Myotubes
Objective: To assess the effect of a test compound on insulin-stimulated glucose uptake in skeletal muscle cells.
Materials:
-
L6 rat myoblasts
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Test compound (e.g., JTT-551)
-
2-deoxy-[3H]-glucose
-
Scintillation cocktail and counter
Procedure:
-
Culture L6 myoblasts in a multi-well plate until they reach confluence.
-
Induce differentiation into myotubes by switching to the differentiation medium for 4-6 days.
-
Serum-starve the differentiated myotubes for 3-4 hours in KRH buffer.
-
Pre-incubate the cells with the test compound or vehicle control for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for a defined period (e.g., 20 minutes).
-
Add 2-deoxy-[3H]-glucose to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of glucose uptake.
-
Terminate the glucose uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the protein content of each well.
In Vivo Study in Diet-Induced Obese (DIO) Mice
Objective: To evaluate the in vivo efficacy of a test compound on body weight, food intake, and metabolic parameters in a model of obesity.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) (e.g., 60% kcal from fat)
-
Standard chow diet
-
Test compound (e.g., JTT-551) formulated for oral administration
-
Equipment for measuring body weight, food intake, and blood glucose
-
Materials for tissue collection and analysis (e.g., Western blotting for pSTAT3)
Procedure:
-
Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.
-
Randomly assign the obese mice to treatment groups (vehicle control and test compound at different doses).
-
Administer the test compound or vehicle daily via oral gavage for a defined duration (e.g., 4-8 weeks).
-
Monitor and record body weight and food intake regularly (e.g., daily or weekly).
-
At specified time points, collect blood samples (e.g., via tail vein) to measure fasting or random blood glucose, insulin, and lipid levels.
-
At the end of the study, euthanize the animals and collect tissues of interest, such as the hypothalamus, for further analysis (e.g., Western blotting to measure the phosphorylation of STAT3).
-
Analyze the data using appropriate statistical methods to determine the significance of the treatment effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Head-to-head studies of JTT-551 and other metabolic disease drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical data for JTT-551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor, with other therapeutic agents for metabolic diseases. While direct head-to-head studies of JTT-551 against other drug classes are limited in publicly available research, this document synthesizes the existing data on JTT-551 and contextualizes its performance by drawing comparisons with other PTP1B inhibitors and established metabolic disease therapies.
Executive Summary
JTT-551 is a potent and selective inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways. Preclinical studies have demonstrated its potential in improving glucose metabolism and reducing body weight in animal models of type 2 diabetes and obesity.[1][2] Its mechanism of action, which involves enhancing endogenous insulin and leptin sensitivity, presents a distinct approach compared to many existing therapies for metabolic disorders. Although JTT-551's clinical development was discontinued, its profile as a research compound provides valuable insights into the therapeutic potential of PTP1B inhibition.[3][4]
Mechanism of Action: JTT-551 and PTP1B Inhibition
Protein tyrosine phosphatase 1B (PTP1B) plays a crucial role in downregulating the signaling cascades of both the insulin receptor (IR) and the leptin receptor (Ob-R). By dephosphorylating key tyrosine residues on these receptors and their downstream substrates (e.g., IRS-1, JAK2), PTP1B attenuates their signaling activity. In states of insulin and leptin resistance, PTP1B activity is often elevated.
JTT-551 acts as a mixed-type inhibitor of PTP1B, effectively blocking its enzymatic activity.[5] This inhibition leads to sustained phosphorylation and activation of the insulin and leptin receptors, thereby enhancing their downstream signaling pathways. The anticipated therapeutic outcomes include improved glucose uptake and utilization, as well as reduced appetite and increased energy expenditure.
Below is a diagram illustrating the signaling pathways affected by JTT-551.
Comparative Efficacy Data
In Vitro Inhibitory Activity
JTT-551 demonstrates high selectivity for PTP1B over other protein tyrosine phosphatases, which is a critical attribute for minimizing off-target effects.
| Compound | Target | Ki (μM) | Selectivity vs. TCPTP | Reference |
| JTT-551 | PTP1B | 0.22 | ~42-fold | [5][6] |
| TCPTP | 9.3 | - | [5][6] | |
| CD45 | >30 | >136-fold | [5][6] | |
| LAR | >30 | >136-fold | [5][6] |
In Vivo Preclinical Data in Animal Models
Studies in diabetic and obese mouse models have shown the potential of JTT-551 to improve key metabolic parameters.
Effects of JTT-551 in db/db Mice (4-week treatment)
| Treatment Group | Dose | Change in Blood Glucose | Change in HbA1c | Change in Triglycerides | Change in Body Weight | Reference |
| JTT-551 | 3 mg/kg/day | Dose-dependent decrease | Not specified | Not specified | No significant change | [7] |
| JTT-551 | 30 mg/kg/day | Significant decrease | Significant decrease | Significant decrease | No significant change | [7] |
| Pioglitazone | 3 mg/kg/day | Decrease | Not specified | Not specified | Not specified | [7] |
Effects of JTT-551 in Diet-Induced Obese (DIO) Mice (6-week treatment)
| Treatment Group | Effect on Body Weight | Effect on Glucose Metabolism | Effect on Lipid Metabolism | Reference |
| JTT-551 | Anti-obesity effect | Improved | Improved | [1][2] |
Comparison with Other PTP1B Inhibitors and Metformin
Experimental Protocols
PTP1B Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity (Ki) of JTT-551 against PTP1B and other phosphatases.
-
Method: The inhibitory activity of JTT-551 was assayed using p-nitrophenyl phosphate (pNPP) as a substrate. The reaction was initiated by the addition of the respective phosphatase to a solution containing pNPP and varying concentrations of JTT-551. The rate of p-nitrophenol production was measured spectrophotometrically. The inhibition mode and Ki values were determined by analyzing the enzyme kinetics.[5]
Glucose Uptake Assay in L6 Myoblasts
-
Objective: To assess the effect of JTT-551 on insulin-stimulated glucose uptake in a skeletal muscle cell line.
-
Method: L6 rat skeletal myoblasts were differentiated into myotubes. The cells were then treated with varying concentrations of JTT-551 in the presence or absence of insulin. Glucose uptake was measured using radiolabeled 2-deoxyglucose. The amount of radioactivity incorporated into the cells was quantified to determine the rate of glucose uptake.[5]
In Vivo Studies in Animal Models
-
Animal Models:
-
ob/ob mice: A genetic model of obesity and insulin resistance due to a deficiency in leptin.
-
db/db mice: A genetic model of obesity, insulin resistance, and type 2 diabetes due to a mutation in the leptin receptor.[5][7]
-
Diet-Induced Obese (DIO) mice: A model where obesity and insulin resistance are induced by feeding a high-fat diet.[1][2]
-
-
Drug Administration: JTT-551 was administered orally once daily.[7]
-
Parameters Measured:
Below is a diagram outlining a general experimental workflow for in vivo studies.
Conclusion
JTT-551 is a selective PTP1B inhibitor that has demonstrated promising preclinical efficacy in improving glucose homeostasis and reducing body weight in animal models of metabolic disease. Its mechanism of action, centered on enhancing the body's natural insulin and leptin signaling, offers a distinct therapeutic strategy. While the clinical development of JTT-551 was halted, the data gathered from its preclinical evaluation continues to be valuable for the ongoing research and development of novel therapeutics targeting PTP1B for the treatment of type 2 diabetes, obesity, and related metabolic disorders. Further research, including potential head-to-head studies with current standard-of-care treatments, would be beneficial to fully elucidate the comparative efficacy and potential positioning of PTP1B inhibitors in the landscape of metabolic disease therapies.
References
- 1. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel PTP1B inhibitors with antihyperglycemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
JTT-551: A Comparative Analysis of Specificity for PTP1B Over TCPTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor JTT-551's specificity for Protein Tyrosine Phosphatase 1B (PTP1B) versus T-cell Protein Tyrosine Phosphatase (TCPTP). The following sections present quantitative data, experimental protocols, and visual representations of relevant signaling pathways to offer a comprehensive evaluation for research and drug development applications.
Quantitative Data Summary
JTT-551 demonstrates a clear selectivity for PTP1B over TCPTP, as evidenced by the significant difference in their inhibition constants (Ki). The Ki value for PTP1B is approximately 42-fold lower than that for TCPTP, indicating a much higher affinity and inhibitory potency towards PTP1B.[1][2] This selectivity is a critical attribute for a therapeutic candidate targeting PTP1B, as off-target inhibition of the structurally similar TCPTP could lead to unintended biological effects.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| JTT-551 | PTP1B | 0.22 µM[1][2] |
| JTT-551 | TCPTP | 9.3 µM[1][2] |
Table 1: Comparison of JTT-551 Inhibition Constants for PTP1B and TCPTP.
Experimental Protocols
The determination of the inhibition constants for JTT-551 against PTP1B and TCPTP was performed using a colorimetric enzyme inhibition assay. The following protocol is a generalized methodology based on standard biochemical assays for protein tyrosine phosphatases.
PTP1B/TCPTP Inhibition Assay Protocol
1. Materials:
- Recombinant human PTP1B and TCPTP enzymes
- JTT-551 inhibitor
- Assay Buffer: 50 mM 3,3-dimethylglutarate (DMG), pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
- Substrate: p-nitrophenyl phosphate (pNPP)
- 96-well microplate
- Spectrophotometer (plate reader)
2. Procedure:
- Prepare a series of dilutions of JTT-551 in the assay buffer.
- In a 96-well plate, add the diluted JTT-551 solutions to the wells.
- Add a fixed concentration of either PTP1B or TCPTP enzyme to each well containing the inhibitor.
- Pre-incubate the enzyme and inhibitor mixture at 37°C for 10-15 minutes.
- Initiate the enzymatic reaction by adding a stock solution of pNPP to each well.
- Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.
- The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- The inhibition constant (Ki) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition). JTT-551 has been reported to be a mixed-type inhibitor.[2]
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.
PTP1B and TCPTP in Cellular Signaling
PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a therapeutic strategy for type 2 diabetes and obesity. TCPTP, on the other hand, is involved in regulating various signaling cascades, including those initiated by cytokines and growth factors.
Caption: Simplified signaling pathways for PTP1B and TCPTP.
Experimental Workflow for Specificity Evaluation
The process of evaluating the specificity of JTT-551 involves a series of well-defined steps, from reagent preparation to data analysis.
Caption: Workflow for determining JTT-551 specificity.
Logical Relationship of JTT-551 Inhibition
The differential inhibition of PTP1B and TCPTP by JTT-551 is a direct consequence of its higher affinity for PTP1B.
References
Safety Operating Guide
Proper Disposal of JTT 551: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of JTT 551, a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor used in research. While this compound is not classified as a hazardous substance or mixture according to some suppliers, it is crucial to adhere to best practices for chemical waste management to ensure personnel safety and environmental protection.[1] This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following information summarizes key characteristics of this compound relevant to its handling and disposal.
| Characteristic | Data | Source |
| Chemical Name | N-((5-(tert-butyl)thiazol-2-yl)methyl)-N-((4-(4-((4-(heptan-4-yl)phenoxy)methyl)phenyl)thiazol-2-yl)methyl)glycine | MedKoo Biosciences |
| Molecular Formula | C34H43N3O3S2 | MedChemExpress[1] |
| Molecular Weight | 605.85 g/mol | MedChemExpress[1] |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress[1] |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (highly hazardous to water) - German Regulation | Sigma-Aldrich, Umweltbundesamt[2][3] |
| Toxicity | Standard Handling (A) | Sigma-Aldrich |
| Solubility | DMSO: 50 mg/mL | Sigma-Aldrich |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound in its solid form and as a solution in dimethyl sulfoxide (DMSO).
Disposal of Solid this compound
Due to its classification as a combustible solid and its high water hazard rating, direct disposal of solid this compound in regular laboratory trash or down the drain is not recommended.
Step 1: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves.
Step 2: Waste Collection
-
Place solid this compound waste into a clearly labeled, sealed container. The container should be compatible with chemical waste.
-
The label should include "this compound," the quantity, and the date.
Step 3: Waste Segregation and Storage
-
Store the sealed container in a designated hazardous waste accumulation area.
-
Given its combustible nature, do not store it near strong oxidizing agents or sources of ignition.[4][5]
Step 4: Arrange for Pickup
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Professional disposal is often carried out via incineration for flammable solids.[6]
Disposal of this compound in DMSO Solution
DMSO is a common solvent for this compound and can penetrate the skin, potentially carrying dissolved chemicals into the body. Therefore, solutions of this compound in DMSO must be handled as hazardous chemical waste.
Step 1: Personal Protective Equipment (PPE)
-
Wear appropriate PPE, including safety glasses, a lab coat, and butyl rubber gloves, as DMSO can penetrate nitrile gloves.
Step 2: Waste Collection
-
Collect all this compound in DMSO waste solutions in a dedicated, sealed, and properly labeled waste container.
-
The label should clearly state "this compound in DMSO," the estimated concentration, and a hazardous waste symbol.
Step 3: Waste Segregation and Storage
-
Store the waste container in a designated satellite accumulation area for hazardous waste.
-
The storage area should be well-ventilated and away from heat or ignition sources.
Step 4: Arrange for Pickup
-
Follow your institution's procedures for hazardous waste disposal by contacting the EHS department for collection. DMSO solutions are typically disposed of with other organic solvents.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. Independently classify water-polluting chemical substances - Hessian Portal for Administrative Services [verwaltungsportal.hessen.de]
- 3. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 4. purdue.edu [purdue.edu]
- 5. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 6. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 7. uwaterloo.ca [uwaterloo.ca]
Personal protective equipment for handling JTT 551
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling JTT-551. It includes operational procedures, personal protective equipment (PPE) guidelines, and disposal plans to ensure laboratory safety and proper chemical management.
Hazard Identification and Safety Precautions
JTT-551 is a selective protein tyrosine phosphatase 1B (PTP1B) inhibitor.[1][2] While a specific Safety Data Sheet (SDS) from MedChemExpress classifies it as not a hazardous substance or mixture, standard laboratory safety protocols should be strictly followed.
General Precautions:
-
Avoid contact with eyes, skin, and clothing.
-
Do not inhale dust or aerosols.
-
Handle only in well-ventilated areas, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling JTT-551. The following equipment should be worn at all times in the laboratory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex, change frequently |
| Body Protection | Laboratory Coat | Full-length, buttoned |
| Respiratory | Dust Mask/Respirator | Recommended when handling the powder form |
Physical and Chemical Properties
JTT-551 is an off-white to light yellow solid.[1] While a comprehensive, publicly available datasheet with all physical and chemical properties is not available, the following information has been compiled from various sources.
| Property | Value |
| Molecular Formula | C₃₄H₄₃N₃O₃S₂ |
| Molecular Weight | 605.85 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (50 mg/ml) |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, protected from light.[3]
-
For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to maintain stability.[1][3] Stock solutions in DMSO are stable for up to 6 months at -20°C.[3]
Weighing and Solution Preparation:
-
Weigh the solid compound in a chemical fume hood to minimize inhalation exposure.
-
Prepare stock solutions using fresh DMSO.[3]
-
Cap vials tightly and store as recommended.
Experimental Protocols
The following are generalized protocols for common experiments involving JTT-551, based on published research. Researchers should adapt these to their specific experimental needs.
In Vitro PTP1B Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of JTT-551 on PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., HEPES, pH 7.4, with DTT and NaCl)
-
JTT-551 stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of JTT-551 in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the diluted JTT-551 or vehicle (DMSO) to the respective wells.
-
Incubate for a pre-determined time at a controlled temperature (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the pNPP substrate.
-
Monitor the absorbance at 405 nm to measure the formation of p-nitrophenol.
-
Calculate the percent inhibition and determine the IC₅₀ or Kᵢ value.
In Vivo Studies in Mouse Models (ob/ob or db/db mice)
This protocol provides a general framework for in vivo studies to evaluate the effects of JTT-551 on glucose metabolism.
Materials:
-
ob/ob or db/db mice
-
JTT-551
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Blood glucose monitoring system
-
Equipment for blood collection (e.g., from the tail vein or orbital sinus)
Procedure:
-
Acclimatize the mice to the housing conditions.
-
Prepare the JTT-551 formulation for oral administration at the desired concentrations (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).[1]
-
Administer JTT-551 or the vehicle to the mice daily by oral gavage.
-
Monitor body weight and food intake regularly.
-
Measure blood glucose levels at specified time points.
-
At the end of the study, collect blood and tissues for further analysis (e.g., insulin levels, lipid profiles, protein phosphorylation).
Disposal Plan
As a solid chemical compound used in a laboratory setting, JTT-551 waste should be managed as chemical waste.
-
Solid Waste: Collect any unused JTT-551 powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing JTT-551 should be collected in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations for chemical waste disposal.
Signaling Pathway and Experimental Workflow Diagrams
JTT-551 Inhibition of PTP1B in the Insulin Signaling Pathway
Caption: JTT-551 enhances insulin signaling by inhibiting PTP1B.
Experimental Workflow for In Vivo JTT-551 Efficacy Study
Caption: Workflow for assessing JTT-551's in vivo effects.
References
- 1. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
